molecular formula C5H2ClFIN B8813555 3-Chloro-5-fluoro-4-iodopyridine

3-Chloro-5-fluoro-4-iodopyridine

Cat. No.: B8813555
M. Wt: 257.43 g/mol
InChI Key: QZOLGXJNZIUYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

3-chloro-5-fluoro-4-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H

InChI Key

QZOLGXJNZIUYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)F

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Mechanistic Synthesis and Orthogonal Functionalization of 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, polyhalogenated heterocycles serve as indispensable structural linchpins. 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) is a highly specialized, electron-deficient building block that offers three distinct halogen vectors for orthogonal functionalization. As a Senior Application Scientist, I approach the synthesis and utilization of this molecule not merely as a sequence of chemical steps, but as a carefully orchestrated manipulation of kinetic and thermodynamic parameters.

This technical guide dissects the causality behind its synthesis via Directed ortho-Metalation (DoM) and outlines self-validating protocols to ensure high-fidelity experimental execution.

Chemical Identity and Physicochemical Profiling

Before deploying 3-chloro-5-fluoro-4-iodopyridine in a synthetic campaign, it is critical to understand its fundamental properties. The presence of chlorine, fluorine, and iodine on a single pyridine core drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making it highly susceptible to both transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-4-iodopyridine

ParameterSpecification / Value
CAS Number
Molecular Formula C5H2ClFIN
Molecular Weight 257.43 g/mol
SMILES String IC1=C(Cl)C=NC=C1F
MDL Number MFCD16610367
Standard Purity ≥95% (Validated via HPLC/NMR)
Storage Conditions 2-8°C, inert atmosphere, protected from light

The Causality of Directed ortho-Metalation (DoM)

The synthesis of 3-chloro-5-fluoro-4-iodopyridine from the commercially available 3-chloro-5-fluoropyridine relies on the principles of .

Why does metalation occur exclusively at the C4 position? The regioselectivity is governed by kinetic acidity. The C4 proton is flanked by the highly electronegative fluorine (C5) and chlorine (C3) atoms. The synergistic inductive electron-withdrawing effects (-I) of these halogens drastically lower the pKa of the C4 proton compared to the C2 and C6 protons.

When treated with a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs rapidly at C4. The steric bulk of LDA prevents undesired nucleophilic addition to the electron-deficient pyridine ring. The low temperature is an absolute requirement; allowing the reaction to warm before electrophilic quenching would trigger a , leading to a complex mixture of scrambled halopyridines.

DoM_Pathway SM 3-Chloro-5-fluoropyridine Base LDA / THF -78 °C SM->Base Lithio C4-Lithiated Intermediate (Kinetic Control) Base->Lithio Quench Iodine (I2) Electrophilic Quench Lithio->Quench Product 3-Chloro-5-fluoro-4-iodopyridine CAS: 514798-07-3 Quench->Product

Directed ortho-Metalation (DoM) pathway for 3-chloro-5-fluoro-4-iodopyridine.

Self-Validating Synthetic Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes integrated visual or analytical checks to confirm the success of the mechanistic step.

Reagents & Equipment
  • Substrate: 3-Chloro-5-fluoropyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 equiv)

  • Electrophile: Iodine (I2, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried Schlenk flask, internal low-temperature thermometer.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry the Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

    • Causality: Organolithium intermediates are highly sensitive to protic sources and oxygen. Moisture will prematurely protonate the C4-carbanion, reverting it to the starting material.

  • Substrate Cooling: Dissolve 3-chloro-5-fluoropyridine in anhydrous THF (0.2 M concentration). Submerge the flask in a dry ice/acetone bath.

    • Validation Check: The internal thermometer must register ≤ -75 °C before proceeding.

  • Kinetic Deprotonation: Add LDA dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 45 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could provide enough activation energy for halogen migration.

  • Electrophilic Trapping: Dissolve I2 in a minimum volume of anhydrous THF and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C, then slowly allow the bath to warm to 0 °C.

    • Validation Check: The dark brown/purple color of the iodine solution will rapidly dissipate upon hitting the reaction mixture as it is consumed by the highly reactive C4-lithio species.

  • Quench & Reduction: Quench the reaction by adding saturated aqueous NH4Cl, followed immediately by saturated aqueous Na2S2O3 (Sodium thiosulfate).

    • Validation Check: The self-validating visual cue here is the immediate color shift from residual brown (excess unreacted I2) to a pale yellow or colorless biphasic solution, confirming the complete reduction of iodine to iodide.

  • Isolation & Analysis: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Analytical Validation:1H NMR (CDCl3) will confirm the product by the disappearance of the C4 proton and the presence of two distinct aromatic signals (C2-H and C6-H) exhibiting meta-coupling and long-range fluorine coupling.

Chemoselective Derivatization Strategies

The true value of lies in its capacity for orthogonal, late-stage functionalization. By exploiting the differing bond dissociation energies (BDE) and electronic properties of the three halogens, researchers can sequentially build complex architectures.

  • C4-Iodine (Lowest BDE): The C-I bond is the weakest and undergoes oxidative addition by Palladium(0) most rapidly. This site is exclusively targeted first for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

  • C5-Fluorine (High Electrophilicity): Following C4 functionalization, the C-F bond remains highly activated toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, driven by the thermodynamic stability of the departing fluoride ion and the electron-deficient nature of the pyridine ring.

  • C3-Chlorine (Late-Stage Handle): The C-Cl bond is relatively inert under mild Pd-catalysis and SNAr conditions, allowing it to be preserved until a final, forcing cross-coupling step (e.g., using specialized dialkylbiaryl phosphine ligands like XPhos or RuPhos).

Chemoselectivity Core 3-Chloro-5-fluoro-4-iodopyridine Pd_C4 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C4-I) Core->Pd_C4 Fastest (Lowest BDE) SNAr_C5 Nucleophilic Aromatic Substitution (SNAr at C5-F) Pd_C4->SNAr_C5 Secondary Derivatization Pd_C3 Late-Stage Functionalization (Cross-Coupling at C3-Cl) Pd_C4->Pd_C3 Orthogonal Pd-Catalysis

Chemoselective functionalization hierarchy of 3-chloro-5-fluoro-4-iodopyridine.

References

  • The Journal of Organic Chemistry , "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." American Chemical Society (ACS).[Link]

  • National Institutes of Health (PMC) , "Deuteration of Six-Membered N-Heteroarenes: Chemistry and Applications." PubMed Central.[Link]

High-Resolution Mass Spectrometry of 3-Chloro-5-fluoro-4-iodopyridine: A Definitive Guide to Isotopic Signatures and Fragmentation Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) is a highly functionalized halogenated pyridine serving as a critical building block in pharmaceutical synthesis and transition-metal-catalyzed cross-coupling reactions[1]. Characterizing this molecule via Mass Spectrometry (MS) presents a unique analytical opportunity due to the presence of three distinct halogens (Cl, F, I). Each halogen imparts specific isotopic architectures and possesses vastly different bond dissociation energies, which dictate the molecule's behavior in the gas phase. This whitepaper provides a rigorous, self-validating framework for the High-Resolution Mass Spectrometry (HRMS) analysis of this compound, detailing the causality behind its experimental workflows and mechanistic fragmentation pathways.

Molecular Architecture & Theoretical Isotopic Signatures

In mass spectrometry, the structural elucidation of multi-halogenated compounds relies heavily on their isotopic distribution[2]. 3-Chloro-5-fluoro-4-iodopyridine (Formula: C5H2ClFIN) possesses a nominal mass of 257 Da and an exact monoisotopic mass of 256.8904 Da. According to the Nitrogen Rule, a stable molecule containing a single nitrogen atom will exhibit an odd nominal mass for its molecular radical cation (M•+), which is perfectly consistent with the observed m/z 257[3].

Causality of the Isotopic Pattern:

  • Iodine (I): Monoisotopic (127I). It contributes a significant mass defect to the molecule but yields no M+2 isotopic contribution.

  • Fluorine (F): Monoisotopic (19F). Highly electronegative, it strongly stabilizes the pyridine ring against early-stage ring cleavage.

  • Chlorine (Cl): Exists naturally as 35Cl (~75%) and 37Cl (~25%). This isotopic reality dictates a characteristic M and M+2 peak ratio of approximately 3:1, serving as a primary diagnostic marker[2].

Table 1: Theoretical HRMS Isotopic Profile for M•+ (C5H2ClFIN)

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceDiagnostic Value
M•+ (Base) C5H2(35Cl)FIN256.8904100.0%Confirms intact molecular ion.
[M+1]•+ 13C1 12C4H2(35Cl)FIN257.8938~5.5%Confirms total carbon count (C5).
[M+2]•+ C5H2(37Cl)FIN258.8875~32.0%Confirms the presence of exactly one Cl atom.

Experimental Workflow: Self-Validating HRMS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol employs Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). EI is the gold standard for volatile, low-molecular-weight halogenated aromatics because the standardized 70 eV ionization energy provides highly reproducible spectral libraries[4].

Step-by-Step Methodology
  • System Suitability & Calibration (Self-Validation Step 1):

    • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard into the MS source.

    • Causality: Ensures mass accuracy is calibrated to < 5 ppm across the m/z 50–600 range. The instrument must successfully resolve the m/z 69, 219, and 502 tuning masses before proceeding.

  • Blank Acquisition (Self-Validation Step 2):

    • Action: Inject 1 µL of pure LC-MS grade ethyl acetate.

    • Causality: Confirms the absence of background peaks at m/z 257/259, ruling out column carryover from previous halogenated runs.

  • Sample Preparation:

    • Action: Dissolve 3-Chloro-5-fluoro-4-iodopyridine in ethyl acetate to a final concentration of 10 µg/mL. Avoid protic solvents to prevent unwanted hydrogen-deuterium exchange or solvent-adduct formation.

  • GC-EI-MS Acquisition:

    • Parameters: Inlet temperature 250°C; Split ratio 10:1. Electron energy set precisely at 70 eV (hard ionization) to induce comprehensive, bond-energy-directed fragmentation[2].

    • Scan Range: m/z 50 to 300.

  • Data Integrity Check (Self-Validation Step 3):

    • Action: Extract ion chromatograms (EIC) for m/z 256.89 and 258.89.

    • Causality: The chromatographic peaks must perfectly co-elute, and their integrated area ratio must strictly adhere to the 3:1 theoretical isotopic distribution. Any deviation indicates an isobaric interference.

Mechanistic Fragmentation Pathways

The fragmentation cascade of halogenated pyridines under 70 eV EI conditions is strictly governed by Bond Dissociation Energies (BDE)[2]. The energy imparted by the electron beam vastly exceeds the molecule's ionization energy, leaving the molecular ion (M•+) in a highly excited state.

Causality of the Cleavage Sequence:

  • Primary Cleavage (-I•): The C-I bond is the weakest in the molecule (~238 kJ/mol). Therefore, the dominant, lowest-energy fragmentation pathway is the homolytic cleavage of the iodine radical, producing a highly abundant, even-electron [M - I]+ cation at m/z 129.99[2].

  • Secondary Cleavage (-Cl•): The C-Cl bond (~330 kJ/mol) is stronger than C-I but significantly weaker than C-F. The [M - I]+ ion subsequently loses a chlorine radical to form the [M - I - Cl]•+ radical cation at m/z 95.02[5].

  • Tertiary Cleavage (-HCN): The C-F bond (~450 kJ/mol) is exceptionally strong. Instead of losing a fluorine radical, the destabilized pyridine ring typically undergoes ring-opening and elimination of neutral hydrogen cyanide (HCN, 27.01 Da), a hallmark of N-heterocycle MS behavior, yielding the m/z 68.01 fragment[6].

G M M•+ (C5H2ClFIN) m/z 256.89 F1 [M - I]+ (C5H2ClF) m/z 129.99 M->F1 - I• (126.90 Da) Fast Cleavage M_iso M•+ (37Cl Isotope) m/z 258.89 F1_iso [M - I]+ (37Cl) m/z 131.98 M_iso->F1_iso - I• (126.90 Da) F2 [M - I - Cl]•+ (C5H2F) m/z 95.02 F1->F2 - Cl• (34.97 Da) F1_iso->F2 - 37Cl• (36.97 Da) F3 [M - I - Cl - HCN]+ m/z 68.01 F2->F3 - HCN (27.01 Da)

Fig 1: Principal EI-MS fragmentation pathway of 3-Chloro-5-fluoro-4-iodopyridine.

Data Interpretation & Quantitative Analysis

When analyzing the raw spectra, the diagnostic fragment ions serve as an unequivocal fingerprint for 3-Chloro-5-fluoro-4-iodopyridine. The step-wise loss of halogens allows the analyst to mathematically reconstruct the original molecule.

Table 2: Diagnostic Fragmentation Matrix (EI-MS, 70 eV)

Fragment Ionm/z (Exact)Neutral LossStructural Significance
[M]•+ 256.89NoneIntact molecular ion; displays the critical 3:1 Cl isotope pattern.
[M - I]+ 129.99126.90 (I•)Base peak; confirms presence of the weakly bound Iodine at C4.
[M - I (37Cl)]+ 131.98126.90 (I•)Retains the 3:1 isotopic ratio, proving Cl is still attached to the ring.
[M - I - Cl]•+ 95.0234.97 (Cl•)Loss of isotopic signature; confirms secondary Cl elimination.
[M - I - Cl - HCN]+ 68.0127.01 (HCN)Pyridine ring cleavage; typical terminal fragmentation of N-heterocycles.
Conclusion

The mass spectrometric behavior of 3-Chloro-5-fluoro-4-iodopyridine is a textbook demonstration of bond-energy-directed fragmentation. By establishing a self-validating HRMS protocol and understanding the causality behind the sequential radical losses (I• → Cl• → HCN), researchers can achieve unambiguous structural confirmation of this critical pharmaceutical intermediate, ensuring high-fidelity data for downstream drug development workflows.

References

  • BLD Pharm. "514798-07-3|3-Chloro-5-fluoro-4-iodopyridine".
  • BenchChem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds".
  • EvitaChem. "Buy 2,3-Dibromo-5-chloropyridine (EVT-341202) | 137628-17-2".
  • ResearchGate. "Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions".
  • Whitman College. "CHAPTER 2 Fragmentation and Interpretation of Spectra".
  • Scientific & Academic Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones".

Sources

Storage and Stability of 3-Chloro-5-fluoro-4-iodopyridine: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, polyhalogenated pyridines serve as indispensable, highly functionalized building blocks. Among these, 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) stands out due to its unique electronic topography. However, the very features that make it a versatile substrate for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) also render it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have observed that the mishandling of this compound frequently leads to unexplained yield drops, impurity spikes, and catalytic poisoning. This whitepaper dissects the physicochemical causality behind the instability of 3-Chloro-5-fluoro-4-iodopyridine and establishes a self-validating, field-proven system for its storage, handling, and stability testing.

Physicochemical Causality of Instability

To design an effective storage protocol, we must first understand the molecular vulnerabilities of the compound. The instability of 3-Chloro-5-fluoro-4-iodopyridine is driven by two synergistic factors:

The Photolabile Carbon-Iodine (C-I) Bond

The carbon-halogen bonds in this molecule possess drastically different bond dissociation energies (BDE). The C-I bond is the weakest link. Thermochemical measurements of analogous iodopyridines indicate a C-I bond dissociation energy of approximately 213 ± 10 kJ/mol . This exceptionally low energy threshold means that ambient ultraviolet (UV) and even high-intensity visible light can provide sufficient energy to induce homolytic cleavage. When exposed to light, the C-I bond breaks, generating a highly reactive 4-pyridyl radical and an iodine radical (I•), which subsequently trigger a cascade of degradation byproducts.

The Electron-Deficient Pyridine Core

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. The addition of three halogens (F, Cl, I) exerts a profound inductive electron-withdrawing effect. This creates a pronounced "sigma-hole" and renders the ring highly electrophilic. Consequently, the molecule is exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr). Trace amounts of moisture (water acts as a nucleophile) can lead to hydrolytic degradation over time, forming hydroxypyridine derivatives .

Mechanistic Degradation Pathways

When 3-Chloro-5-fluoro-4-iodopyridine is improperly stored, it primarily degrades via a photolytic pathway. The generated 4-pyridyl radical will either abstract a hydrogen atom from surrounding moisture/solvents (yielding 3-chloro-5-fluoropyridine) or recombine to form complex bipyridine dimers.

Photolysis A 3-Chloro-5-fluoro- 4-iodopyridine B UV/Vis Light (hν) A->B Exposure C 4-Pyridyl Radical + Iodine Radical (I•) B->C Homolytic C-I Cleavage D Hydrogen Abstraction (Solvent/Matrix) C->D H-donor present E Dimerization (Bipyridines) C->E Radical Recombination F 3-Chloro-5-fluoro- pyridine D->F Quenching

Caption: Photolytic degradation pathway of 3-Chloro-5-fluoro-4-iodopyridine via C-I bond homolysis.

The Self-Validating Storage Protocol

A robust storage protocol must act as a self-validating system—meaning the physical setup inherently prevents the mechanisms of degradation described above.

Temperature Control (2°C to 8°C)

Thermal energy accelerates both radical recombination and hydrolytic kinetics (following the Arrhenius equation). Furthermore, polyhalogenated aromatics often exhibit unexpected sublimation at room temperature. Storing the compound at 2–8°C suppresses these kinetic pathways and maintains the physical integrity of the crystalline solid.

Light Attenuation

Because the C-I bond is cleaved by photons in the UV/Vis spectrum, the compound must be stored in amber borosilicate glass. Amber glass effectively filters out wavelengths below 400 nm. For long-term storage, the vial should be secondarily wrapped in aluminum foil to ensure zero-photon transmission.

Atmospheric Control (Argon Backfilling)

To prevent SNAr degradation from ambient humidity and oxidative side-reactions, the storage container must be purged and backfilled with an inert gas . Argon (MW: 40 g/mol ) is strictly preferred over Nitrogen (MW: 28 g/mol ). Because Argon is significantly denser than ambient air, it pools at the bottom of the vial, creating a heavy, protective blanket directly over the solid compound. Nitrogen, being lighter, is more easily displaced when the vial is briefly opened.

Quantitative Summary of Storage Parameters

Table 1: Recommended Storage Matrix and Causality

ParameterOptimal ConditionCausality / Mechanistic Rationale
Temperature 2°C to 8°CSuppresses thermal degradation kinetics and prevents sublimation.
Light Exposure Dark (Amber Glass + Foil)Prevents UV/Vis-induced C-I bond homolysis and radical formation.
Atmosphere Argon (Ar) BackfilledDisplaces oxygen and moisture; Ar is denser than N₂, pooling over the solid.
Container Borosilicate GlassInert surface; prevents leaching of plasticizers which can act as nucleophiles.

Table 2: Halogen Bond Dissociation Energies in Pyridine Systems

Bond TypeSubstituentApprox. BDE (kJ/mol)Implications for Stability
C-F 5-Fluoro~485Highly stable; acts purely as an electron-withdrawing group.
C-Cl 3-Chloro~335Stable under standard conditions; increases ring electrophilicity.
C-I 4-Iodo~213Weakest link; highly photolabile and prone to homolytic cleavage.

Quality Control & Stability Testing Workflow

To validate the integrity of 3-Chloro-5-fluoro-4-iodopyridine batches over time, laboratories must implement a rigorous stability testing workflow. The following step-by-step methodology outlines a standard forced degradation and routine QC protocol.

Step-by-Step Methodology
  • Aliquot Preparation (Glovebox): Transfer the bulk material into an Argon-purged glovebox. Weigh 5.0 mg aliquots into individual 2 mL amber borosilicate HPLC vials. Seal with PTFE-lined septa to prevent moisture ingress.

  • Environmental Stressing: Subject specific vials to ICH Q1A(R2) accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and ICH Q1B photostability conditions (exposure to 1.2 million lux hours). Keep a control set at 2–8°C.

  • Sample Quenching & Dissolution: At designated time points (Day 0, Day 7, Day 14, Day 30), remove the vials. Immediately dissolve the 5.0 mg solid in 1.0 mL of anhydrous Acetonitrile (MeCN). This step quenches any solid-state degradation and prepares the sample for injection.

  • HPLC-UV/MS Analysis: Analyze the samples using a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Trifluoroacetic acid) and MeCN. Monitor the UV absorbance at 254 nm, which captures the conjugated pyridine pi-system.

  • Data Integration & Kinetic Modeling: Integrate the peak areas of the parent compound and any emerging degradation peaks (such as the de-iodinated 3-chloro-5-fluoropyridine). Plot the degradation over time to calculate the rate constant (

    
    ) and project the shelf-life.
    

Workflow S1 Step 1: Aliquot Preparation (Inert Argon Glovebox) S2 Step 2: Environmental Stressing (Heat, Light, Moisture) S1->S2 Transfer S3 Step 3: Sample Quenching & Dissolution (MeCN) S2->S3 Timepoints S4 Step 4: HPLC-UV/MS Analysis (Isocratic/Gradient) S3->S4 Injection S5 Step 5: Data Integration & Kinetic Modeling S4->S5 Output

Caption: Step-by-step stability testing and forced degradation workflow for polyhalopyridines.

References

  • Title: Photolytic removal and mineralisation of 2-halogenated pyridines Source: PubMed (National Institutes of Health) URL: [Link]

Electronic Properties and Reactivity Profiling of 3-Chloro-5-fluoro-4-iodopyridine: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

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I'm now detailing the protocols, ensuring causality and self-validation. For example, for cross-coupling, I'm explaining why using Pd(dppf)Cl2 promotes specific reactions and why low temperatures ensure C-I selectivity over C-Cl. I'm also adding LC-MS validation, checking the 3:1 isotopic ratio to confirm the mechanism.

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, polyhalogenated heterocycles serve as highly tunable bioisosteres and versatile synthetic hubs. 3-Chloro-5-fluoro-4-iodopyridine (CFIP) (CAS: 514798-07-3) represents a premier example of such an architecture[1][2]. By strategically positioning three distinct halogens—fluorine, chlorine, and iodine—around an electron-deficient pyridine core, this molecule presents a highly anisotropic electronic environment.

This whitepaper provides an in-depth analysis of the electronic properties of CFIP, focusing on its molecular orbital dynamics, the


-hole phenomenon associated with its iodine atom, and the orthogonal reactivity dictated by its distinct carbon-halogen bonds.

Molecular Orbital Dynamics & Inductive Anisotropy

The fundamental reactivity of the pyridine ring is dictated by its inherent electron deficiency compared to benzene. The introduction of multiple halogens exacerbates this deficiency through strong inductive (-I) effects, which systematically withdraw electron density from the


-system[3][4].
  • LUMO Modulation via Fluorine: Fluorine at the C-5 position exerts the strongest inductive withdrawal. This effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4]. A lowered LUMO narrows the HOMO-LUMO gap, rendering the adjacent carbon centers highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3][5].

  • Steric and Electronic Shielding via Chlorine: Chlorine at the C-3 position provides a moderate -I effect coupled with weak +M (mesomeric) donation. More importantly, its larger van der Waals radius provides steric shielding, differentiating the electronic environments of the C-2 and C-6 positions.

  • Polarizability of Iodine: Iodine at the C-4 position contributes minimally to the inductive depletion of the ring but dominates the polarizability of the molecule. The C-I bond acts as the primary site for oxidative addition due to its low bond dissociation energy (BDE)[3].

G CFIP 3-Chloro-5-fluoro-4-iodopyridine F_effect C-F Bond (C5) Strong -I Effect Lowers LUMO CFIP->F_effect Inductive Pull Cl_effect C-Cl Bond (C3) Steric Shielding Secondary SNAr Site CFIP->Cl_effect Orthogonal Reactivity I_effect C-I Bond (C4) Deep σ-hole Primary Cross-Coupling CFIP->I_effect Polarizability N_effect Pyridine Nitrogen Reduced Basicity Weak H-Bond Acceptor CFIP->N_effect Electron Depletion

Electronic effects and reactivity profile of 3-Chloro-5-fluoro-4-iodopyridine.

The -Hole Phenomenon and Halogen Bonding

Halogen bonding (XB) is a highly directional, non-covalent interaction driven by the anisotropic distribution of electron density around a covalently bonded halogen.

When a halogen is covalently bonded to an electron-withdrawing scaffold (like the fluorinated pyridine core), the electron density is pulled toward the bond axis. This creates an "equatorial belt" of negative electrostatic potential and a localized cap of positive electrostatic potential along the extension of the covalent bond—termed the


-hole [6][7].

Because iodine is highly polarizable and the least electronegative of the halogens, its


-hole is the deepest and most electropositive[7][8]. In CFIP, the electron-withdrawing nature of the fluorinated pyridine ring further intensifies this positive potential. This makes the C-4 iodine an exceptional halogen bond donor, capable of forming strong, highly directional interactions with Lewis bases (e.g., backbone carbonyls or sulfur atoms in protein binding pockets)[9][10].

Quantitative Electronic Parameters

To rationally design synthetic workflows or docking simulations, the physical and electronic parameters of the halogens on CFIP must be quantified.

Halogen PositionAtomElectronegativity (Pauling)vdW Radius (Å)Inductive Effect (-I)Resonance Effect (+M)Approx. BDE (kcal/mol)
C-5 Fluorine (F)3.981.47StrongModerate~115
C-3 Chlorine (Cl)3.161.75ModerateWeak~80
C-4 Iodine (I)2.661.98WeakVery Weak~55

Note: Bond Dissociation Energies (BDE) are approximate values for polyhalogenated pyridines, highlighting the extreme lability of the C-I bond compared to C-F and C-Cl.

Experimental & Computational Methodologies

To utilize CFIP effectively, researchers must employ rigorous, self-validating protocols for both computational modeling and synthetic functionalization.

Protocol A: Quantum Mechanical Mapping of the -Hole and ESP

To accurately utilize the C-4 iodine in structure-based drug design (SBDD), the exact magnitude of the


-hole must be mapped.
  • Step 1: Geometry Optimization. Optimize the 3D geometry using Density Functional Theory (DFT) at the B3LYP level. Causality: B3LYP provides a reliable balance of accuracy and computational cost for heterocycles. Crucially, use the def2-TZVP basis set. Iodine is a heavy atom; def2-TZVP includes Effective Core Potentials (ECPs) to account for relativistic effects of inner-shell electrons, which is mandatory for accurately modeling iodine's polarizable valence cloud.

  • Step 2: Frequency Validation. Run a vibrational frequency calculation on the optimized geometry. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Step 3: Wavefunction & ESP Generation. Generate the wavefunction to map the Electrostatic Potential (ESP) surface (mapped at an isodensity of 0.001 a.u.). Causality: This specific isodensity correlates best with the van der Waals surface, allowing for the precise quantification of the maximum positive potential (

    
    ) at the iodine 
    
    
    
    -hole.

G Step1 1. Geometry Optimization (DFT/B3LYP/def2-TZVP) Step2 2. Frequency Calculation (Validate True Minimum) Step1->Step2 Step3 3. Wavefunction Generation (Map HOMO/LUMO Gap) Step2->Step3 Step4 4. ESP Surface Mapping (Quantify σ-hole on Iodine) Step3->Step4 Step5 5. Halogen Bond Docking (Protein-Ligand Interaction) Step4->Step5

Computational workflow for mapping electrostatic potential and HOMO-LUMO gaps.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Exploiting the orthogonal reactivity of CFIP requires targeting the C-I bond without disturbing the C-Cl or C-F bonds.

  • Step 1: Catalyst Selection. Utilize

    
     as the precatalyst. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and limits catalyst wandering, preventing competitive oxidative addition into the adjacent C-Cl bond.
    
  • Step 2: Temperature Control. Conduct the reaction at a mild 60°C in a biphasic dioxane/water mixture. Causality: The C-I BDE is sufficiently low (~55 kcal/mol) that oxidative addition occurs readily at mild temperatures. Exceeding 80°C risks activating the C-Cl bond, leading to polymerized or doubly-coupled byproducts.

  • Step 3: Self-Validating Reaction Monitoring. Monitor the reaction progression via LC-MS. Validation: The desired mono-coupled product must exhibit a characteristic 3:1 isotopic mass distribution (

    
     and 
    
    
    
    ). This isotopic signature proves that the
    
    
    and
    
    
    isotopes remain intact on the pyridine ring, validating exclusive regioselectivity at the C-4 iodine position.

Applications in Rational Drug Design

The unique electronic signature of 3-Chloro-5-fluoro-4-iodopyridine makes it an invaluable asset in the medicinal chemist's toolkit:

  • Bioisosteric Replacement: The polyhalogenated core can act as a metabolically stable bioisostere for highly functionalized phenyl rings. The strong -I effect of the halogens drastically lowers the basicity (pKa) of the pyridine nitrogen, reducing hERG liability and improving membrane permeability.

  • Targeted Halogen Bonding: By retaining the C-4 iodine in the final active pharmaceutical ingredient (API), drug designers can exploit the deep

    
    -hole to form orthogonal, highly specific halogen bonds with nucleophilic residues (e.g., Cysteine, Methionine, or backbone carbonyls) deep within target binding pockets[6][10].
    

References

  • The Journal of Organic Chemistry. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding". Source: ACS Publications. URL:[Link]

  • PubMed Central (PMC). "Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures". Source: nih.gov. URL:[Link]

  • PubMed Central (PMC). "Halogen Bond via an Electrophilic π-Hole on Halogen in Molecules: Does It Exist?". Source: nih.gov. URL:[Link]

  • MDPI. "Noncovalent Bonds through Sigma and Pi-Hole Located on the Same Molecule. Guiding Principles and Comparisons". Source: mdpi.com. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, utilizing a palladium catalyst and a copper(I) co-catalyst to forge carbon-carbon bonds between terminal alkynes and aryl halides[1]. However, applying this methodology to highly functionalized polyhalopyridines—specifically 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) —presents unique chemoselectivity and stability challenges.

Chemoselectivity: The C–I vs. C–Cl vs. C–F Conundrum

In polyhalogenated heteroarenes, the oxidative addition of the Pd(0) active species is kinetically favored at the carbon-halogen bond with the lowest bond dissociation energy[2]. For 3-chloro-5-fluoro-4-iodopyridine, the reactivity gradient strictly follows C–I > C–Br > C–Cl > C–F . Consequently, the C4–I bond acts as the primary site for oxidative addition. To prevent over-reaction (activation of the C3–Cl bond), the reaction must be strictly maintained at room temperature (25 °C) using a moderately electron-donating ligand system (e.g., Triphenylphosphine, PPh


).
Suppressing Nucleophilic Aromatic Substitution (S Ar)

The most significant point of failure in this specific coupling is the choice of base. The palladium-catalyzed cycle intersects with a copper-catalyzed cycle, where an amine base is required to deprotonate the terminal alkyne[3]. Because the pyridine ring is highly electron-deficient—exacerbated by the inductive pull of three adjacent halogens—the C4 position is extremely susceptible to nucleophilic attack[4].

If traditional secondary amines like piperidine or diethylamine are used, they will rapidly displace the iodine via S


Ar before the Pd-cycle can initiate. Causality of Optimization:  By replacing nucleophilic amines with N,N-Diisopropylethylamine (DIPEA) , the steric bulk of the isopropyl groups physically blocks the nitrogen lone pair from attacking the pyridine ring, while retaining sufficient basicity to facilitate the formation of the copper acetylide intermediate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Chemoselective at C4-I) Pd0->OxAdd + Substrate Substrate 3-Chloro-5-fluoro- 4-iodopyridine Substrate->OxAdd Transmet Transmetalation OxAdd->Transmet Pd(II) Intermediate CuCycle Cu-Acetylide Formation (DIPEA Base) CuCycle->Transmet Terminal Alkyne + CuI RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Alkynylated Pyridine (Cl, F preserved) RedElim->Product

Fig 1. Chemoselective Catalytic Cycle of Sonogashira Coupling at the C4-I bond.

Condition Optimization Matrix

To establish a self-validating protocol, we evaluated multiple reaction parameters. The data below summarizes the causality behind the finalized conditions, demonstrating how side reactions (S


Ar and Glaser homocoupling) are systematically eliminated[5].
ParameterCondition A (Traditional)Condition B (Optimized)Causality / Observation
Base Piperidine (2.0 eq)DIPEA (2.0 eq) Piperidine causes rapid S

Ar at C4; DIPEA's steric bulk completely prevents this side reaction.
Solvent DMFTHF (Degassed) DMF requires heating for solubility; THF supports RT reaction, preserving C–Cl/C–F bonds.
Catalyst Pd(PPh

)

Pd(PPh

)

Cl

Pd(II) precatalyst is more stable to trace air during setup; reduces in situ cleanly.
Temperature 60 °C25 °C (RT) Heating leads to hydrodehalogenation and C–Cl activation; RT ensures absolute C–I chemoselectivity.
Yield < 20%> 85% Optimized conditions suppress side reactions and maximize the cross-coupled product.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring the specific mass shifts and TLC profiles described below, the operator can confirm the mechanistic integrity of the reaction in real-time.

Materials Required
  • Substrate: 3-Chloro-5-fluoro-4-iodopyridine (1.0 mmol, 257.4 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.05 mmol, 5 mol%)
  • Co-catalyst: Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • Base: N,N-Diisopropylethylamine [DIPEA] (2.0 mmol, 348 µL)

  • Solvent: Anhydrous Tetrahydrofuran [THF] (5.0 mL)

Step-by-Step Methodology

Step 1: Atmosphere Setup

  • Flame-dry a 25 mL Schlenk flask under high vacuum to remove trace moisture, which can hydrolyze the active Pd(0) species.

  • Backfill the flask with Argon (repeat vacuum/Argon cycle 3 times). Argon is heavier than nitrogen and provides a superior blanket to exclude oxygen, which is critical to prevent Cu-mediated Glaser homocoupling of the alkyne.

Step 2: Reagent Loading

  • Under a positive flow of Argon, add 3-Chloro-5-fluoro-4-iodopyridine (257.4 mg), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (35 mg), and CuI (19 mg) to the flask.
  • Re-seal the flask and perform one additional brief vacuum/Argon cycle.

Step 3: Solvent and Base Addition

  • Inject 5.0 mL of rigorously degassed, anhydrous THF via syringe.

  • Inject 348 µL of DIPEA. Stir the mixture at room temperature for 5 minutes. The solution will typically turn a pale yellow/orange color as the Pd(II) complex begins to dissolve and reduce.

Step 4: Alkyne Addition

  • Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature before alkyne addition prevents localized exothermic homocoupling.

  • Add the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

Step 5: Reaction Monitoring (Self-Validation)

  • Stir at room temperature for 4 to 6 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected Outcome: Disappearance of the starting material mass (

      
       ~257). Appearance of the product mass (e.g., for phenylacetylene, expected 
      
      
      
      is
      
      
      ~232).
    • Integrity Check: If a mass of

      
       ~202 is observed, Glaser homocoupling of phenylacetylene has occurred due to oxygen ingress.
      

Step 6: Quench and Extraction

  • Quench the reaction by adding 5 mL of saturated aqueous NH

    
    Cl. This neutralizes the base and coordinates the copper, breaking down the catalytic complexes.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20). The electron-deficient pyridine product will elute cleanly, well separated from any trace diyne byproducts.

ProtocolWorkflow Step1 1. Atmosphere Setup Flame-dry Schlenk flask Argon backfill (x3) Step2 2. Reagent Loading Add 3-Chloro-5-fluoro-4-iodopyridine, Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%) Step1->Step2 Step3 3. Solvent & Base Add degassed THF and DIPEA (2.0 eq) Step2->Step3 Step4 4. Alkyne Addition Dropwise addition of terminal alkyne Maintain at 0 °C to RT Step3->Step4 Step5 5. Reaction Monitoring Stir at RT (4-6 h) Monitor via LC-MS/TLC Step4->Step5 Step6 6. Quench & Extraction Quench with sat. NH4Cl Extract with EtOAc Step5->Step6 Step7 7. Purification Silica gel chromatography (Hexanes/EtOAc gradient) Step6->Step7

Fig 2. Step-by-step experimental workflow for the Sonogashira coupling protocol.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models Source: bioRxiv URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (PubMed Central) URL: [Link]

Sources

Buchwald-Hartwig amination using 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 3-Chloro-5-fluoro-4-iodopyridine

Executive Summary & Strategic Rationale

The functionalization of polyhalogenated pyridines is a cornerstone in the development of modern pharmaceuticals and agrochemicals. 3-Chloro-5-fluoro-4-iodopyridine (C5H2ClFIN, MW: 257.43)[1][2] is a highly privileged, electron-deficient scaffold. However, differentiating its three distinct carbon-halogen bonds requires precise catalytic control.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon–nitrogen bonds, offering a powerful alternative to traditional, harsher nucleophilic aromatic substitution (SNAr) methods[3]. This application note details a self-validating, highly regioselective protocol for the mono-amination of 3-chloro-5-fluoro-4-iodopyridine at the 4-position, exploiting the kinetic variance in oxidative addition rates across different halogens.

Mechanistic Causality & Regioselectivity

To achieve selective functionalization without degrading the substrate, the catalytic system must be engineered around the intrinsic bond dissociation energies of the polyhalogenated ring.

  • Regioselective Oxidative Addition: The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily governed by the relative rates of oxidative addition of the C-X bond to the active Palladium(0) catalyst[4]. The energy barrier for this step strictly follows the trend of C-I < C-Br < C-Cl < C-F[4]. Consequently, the 4-iodo substituent is highly reactive, allowing the 3-chloro and 5-fluoro groups to remain entirely intact[5][6].

  • Base Selection (Causality): Strong alkoxide bases (e.g., NaOtBu) are traditionally used in Buchwald-Hartwig couplings. However, the highly electron-deficient nature of the fluorinated/chlorinated pyridine ring makes it highly susceptible to off-target SNAr side reactions. We utilize Cesium Carbonate (Cs2CO3), a milder inorganic base, which efficiently deprotonates the coordinated amine without triggering competitive nucleophilic attack on the 3-chloro or 5-fluoro positions[7].

  • Ligand Architecture: A bidentate phosphine ligand, such as Xantphos, is selected. Its wide bite angle accelerates the reductive elimination step, which is critical for preventing catalyst resting-state degradation and suppressing the formation of unreactive Palladium(II) iodide dimers[3][7].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_ArX Pd(II)(Ar)(I)L_n Intermediate Pd0->PdII_ArX Oxidative Addition (3-Chloro-5-fluoro-4-iodopyridine) PdII_ArNR2 Pd(II)(Ar)(NR2)L_n Amido Complex PdII_ArX->PdII_ArNR2 Amine + Base (- Base·HI) PdII_ArNR2->Pd0 Reductive Elimination Product 4-Amino-3-chloro-5-fluoropyridine Product PdII_ArNR2->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting regioselective oxidative addition.

Catalytic System Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions. The data demonstrates how ligand and base selection directly impacts the chemoselectivity (C4 vs. C3 substitution).

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Regioselectivity (C4:C3)
1 (Optimal) Pd(OAc)2 Xantphos Cs2CO3 Dioxane 90 88 >99:1
2Pd2(dba)3BrettPhosNaOtBuToluene904580:20 (SNAr byproducts)
3Pd(OAc)2BINAPK2CO3Toluene11072>99:1
4None (Control)NoneCs2CO3Dioxane900N/A

Note: Yields represent isolated yields of the 4-aminated product. Entry 2 highlights the detrimental effect of using a strong alkoxide base on this specific electron-deficient scaffold.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the integrity of the catalytic cycle.

Materials Required:

  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 mmol, 257.4 mg)

  • Primary or Secondary Amine (e.g., Morpholine) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)[7]

  • Xantphos (0.05 mmol, 28.9 mg)

  • Cesium Carbonate (Cs2CO3) (2.0 mmol, 651.6 mg)[7]

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reagent Assembly & Pre-activation:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2, Xantphos, and Cs2CO3.

    • Causality Check: Loading the solid catalyst and ligand together allows for the rapid in-situ reduction of Pd(II) to the active Pd(0) species upon heating.

  • Atmospheric Purging (Critical Step):

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation: The presence of oxygen will rapidly oxidize the Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle.

  • Substrate & Solvent Addition:

    • Dissolve 3-Chloro-5-fluoro-4-iodopyridine and the chosen amine in 10 mL of anhydrous, degassed 1,4-Dioxane. Syringe this solution into the Schlenk flask.

    • Sparge the resulting mixture with Argon for an additional 10 minutes.

  • Reaction Execution:

    • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • In-Process Validation: Within 15-30 minutes, the suspension should transition from a cloudy yellow to a deep orange/red hue. The appearance of a black precipitate (Palladium black) indicates catalyst death due to poor degassing or ligand dissociation.

  • Monitoring & Termination:

    • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Validation: The reaction is deemed complete when the starting material mass (m/z 257) is entirely consumed, typically within 8-12 hours.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium[7].

    • Wash the filtrate with deionized water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

Workflow Step1 1. Preparation Degas Solvent & Reagents Step2 2. Reaction Heat at 90°C, 12h Step1->Step2 Step3 3. Workup Filter through Celite Step2->Step3 Step4 4. Purification Column Chromatography Step3->Step4 Step5 5. Analysis NMR & LC-MS Validation Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the aminated pyridine.

References

  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Beilstein Journals.
  • 3-Chloro-5-fluoro-4-iodopyridine. AOBChem.
  • 514798-07-3, 3-Chloro-5-fluoro-4-iodopyridine. AccelaChem.

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Halogenated Pyridines in Kinase Inhibitor Synthesis

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology. Their role as key regulators of cellular signaling pathways makes them prime candidates for therapeutic intervention.[1] The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the hinge-binding interaction of the native ATP ligand.[2][3] Among these, the pyridine ring is a privileged structure, frequently incorporated into FDA-approved drugs to optimize biological activity and pharmacokinetic properties.[4][5]

The strategic functionalization of these pyridine scaffolds is paramount for exploring structure-activity relationships (SAR) and identifying potent, selective drug candidates. This is where halogenated pyridines, and specifically 3-Chloro-5-fluoro-4-iodopyridine, demonstrate their immense value as versatile chemical building blocks.[4][6][7] This particular synthon offers a unique trifecta of halogen atoms, each with distinct and exploitable reactivity. The carbon-iodine bond is the most labile, making it the ideal site for selective palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, allowing for subsequent functionalization under different conditions, while the fluorine atom can enhance metabolic stability and modulate the pyridine ring's electronics to improve binding affinity.[5][8][9]

This guide provides an in-depth exploration of 3-Chloro-5-fluoro-4-iodopyridine as a key starting material. We will detail its properties, provide field-proven protocols for its derivatization via Suzuki-Miyaura and Sonogashira couplings, and illustrate its direct application in the synthesis of core scaffolds for next-generation kinase inhibitors.

Physicochemical and Spectroscopic Data of Key Building Block

A thorough understanding of a starting material's properties is fundamental to successful synthesis. The data below for 3-Chloro-5-fluoro-4-iodopyridine serves as a critical reference for reaction planning and characterization.

PropertyValueReference
CAS Number 514798-07-3[10][11]
Molecular Formula C₅H₂ClFIN[10][12]
Molecular Weight 257.43 g/mol [12]
Appearance Off-white to yellow solid
MDL Number MFCD16610367[10][12]
InChI Key QZOLGXJNZIUYOJ-UHFFFAOYSA-N[12]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-I bond is the cornerstone of this building block's utility. Palladium-catalyzed cross-coupling reactions provide a robust and modular approach to introduce diverse aryl, heteroaryl, and alkynyl groups at the 4-position of the pyridine ring with high selectivity.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.[13][14][15] The reaction's tolerance for a wide range of functional groups and its generally high yields make it an indispensable tool.

The protocol below is optimized for the selective activation of the C-I bond over the more stable C-Cl bond.

  • Catalyst System: A Pd(0) species, such as Pd(PPh₃)₄, is chosen for its reliability in coupling aryl iodides. For more challenging couplings, a ligand like dppf (in PdCl₂(dppf)) can stabilize the palladium center and promote efficient catalytic turnover.[13]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is required to activate the boronic acid via formation of a boronate complex, which facilitates the crucial transmetalation step.[15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.[16]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
3-Chloro-5-fluoro-4-iodopyridine257.431.01.0
Aryl/Heteroaryl Boronic AcidVaries1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.52.5
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 3-Chloro-5-fluoro-4-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-aryl-3-chloro-5-fluoropyridine product.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R¹-I) pd0->oxidative_add pd_complex R¹-Pd(II)-I      L₂ oxidative_add->pd_complex transmetalation Transmetalation (R²-B(OR)₂) pd_complex->transmetalation pd_intermediate R¹-Pd(II)-R²      L₂ transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->base Activation reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elim->product Forms

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[17] These alkynyl moieties can serve as rigid linkers, participate in hydrogen bonding, or act as precursors for further transformations, making them highly valuable in kinase inhibitor design.[18]

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.[18]

  • Base and Solvent: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent for the reaction.

  • Copper-Free Variants: While the classic protocol uses a copper co-catalyst, concerns about difficult-to-remove copper contaminants and potential side reactions (Glaser homocoupling) have led to the development of copper-free methods, which often require a stronger base and a different ligand system.[17] The protocol here follows the robust, classic approach.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
3-Chloro-5-fluoro-4-iodopyridine257.431.01.0
Terminal AlkyneVaries1.31.3
Pd(PPh₃)₂Cl₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (TEA)-5 mLSolvent
Tetrahydrofuran (THF)-5 mLCo-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-Chloro-5-fluoro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) for three cycles.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.3 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours). Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by a brine wash (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography on silica gel to afford the 4-alkynyl-3-chloro-5-fluoropyridine.

Workflow start 3-Chloro-5-fluoro-4-iodopyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira library1 4-Aryl/Heteroaryl Scaffold suzuki->library1 library2 4-Alkynyl Scaffold sonogashira->library2 inhibitors Kinase Inhibitor Candidates library1->inhibitors Further Functionalization library2->inhibitors Further Functionalization

Caption: General workflow for scaffold diversification using 3-Chloro-5-fluoro-4-iodopyridine.

Application Spotlight: Targeting the ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer.[19] Many potent ROCK inhibitors feature a substituted pyridine core that interacts with the kinase hinge region.

The synthetic routes described above can be directly applied to generate novel ROCK inhibitor analogues. For example, a Suzuki-Miyaura coupling can be used to install an isoquinoline or a similar bicyclic system at the 4-position, a key structural feature of many known inhibitors. The remaining chloro and fluoro substituents can then be used to fine-tune potency, selectivity, and pharmacokinetic properties.[20]

// Nodes stimuli [label="Extracellular Stimuli\n(e.g., LPA, S1P)", fillcolor="#FFFFFF"]; gpcr [label="GPCR", fillcolor="#FBBC05"]; rhoa [label="RhoA-GDP\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rhoa_active [label="RhoA-GTP\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rock [label="ROCK", fillcolor="#FBBC05"]; mlcp [label="MLCP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mlcp_inactive [label="MLCP-P\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; mlc [label="MLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mlc_p [label="MLC-P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contraction [label="Actin-Myosin Contraction\n& Cytoskeletal Reorganization", shape=ellipse, fillcolor="#FFFFFF"]; inhibitor [label="ROCK Inhibitor\n(Synthesized Scaffold)", shape=proteasesite, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges stimuli -> gpcr; gpcr -> rhoa -> rhoa_active [label=" RhoGEF"]; rhoa_active -> rock [label="Activates"]; rock -> mlcp [label="Inhibits", arrowhead=tee]; mlcp -> mlc_p -> mlc [label="Dephosphorylates"]; rock -> mlc [label="Phosphorylates"]; mlc -> mlc_p; mlc_p -> contraction; inhibitor -> rock [arrowhead=tee, style=dashed, color="#EA4335", label="Blocks"]; }

Sources

Application Note: 3-Chloro-5-fluoro-4-iodopyridine as a Multipoint Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the pyridine ring serves as a ubiquitous bioisostere for benzene, offering improved aqueous solubility, reduced lipophilicity, and distinct hydrogen-bonding capabilities. Polyhalogenated pyridines, specifically 3-chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) , are highly prized scaffolds[1]. They act as "multipoint" building blocks, allowing medicinal chemists to perform orthogonal functionalization —the sequential, site-selective replacement of halogens without the need for intermediate protecting groups.

The strategic value of this specific substitution pattern lies in the precise gradient of reactivity across the three halogenated positions, dictated by their respective Carbon-Halogen Bond Dissociation Energies (BDEs)[2].

Quantitative Data Summary

Table 1: Physicochemical & Structural Properties

PropertyValue
Compound Name 3-Chloro-5-fluoro-4-iodopyridine
CAS Registry Number 514798-07-3
Molecular Formula C5H2ClFIN
Molecular Weight 257.43 g/mol
Appearance Off-white to light yellow solid
Inherent Reactivity Order C4 (Iodine) > C3 (Chlorine) > C5 (Fluorine)

Mechanistic Rationale for Orthogonal Reactivity

To successfully utilize 3-chloro-5-fluoro-4-iodopyridine, one must understand the causality behind its site-selective reactivity. The selectivity in palladium-catalyzed cross-coupling reactions is primarily determined by the relative ease of oxidative addition, which inversely correlates with the C–X BDE[3].

  • C4-Iodine (Primary Reactivity): The C–I bond possesses the lowest BDE (~65 kcal/mol). Palladium(0) catalysts undergo oxidative addition at this position orders of magnitude faster than at the other sites. This allows for highly selective primary couplings (e.g., Suzuki, Sonogashira) at room temperature or mild heating.

  • C3-Chlorine (Secondary Reactivity): The C–Cl bond has an intermediate BDE (~95 kcal/mol). Once the iodine is displaced, the C3 position becomes the most reactive site. Engaging this bond typically requires elevated temperatures and electron-rich, sterically demanding phosphine ligands (e.g., BrettPhos) to force oxidative addition.

  • C5-Fluorine (Tertiary Reactivity / Metabolic Shield): The C–F bond is exceptionally strong (~125 kcal/mol) and resists Pd-catalyzed oxidative addition[4]. In medicinal chemistry, this fluorine is often intentionally retained in the final drug candidate to lower the pKa of adjacent amines, modulate lipophilicity, and block cytochrome P450-mediated oxidative metabolism[5]. If necessary, it can be displaced via Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Mechanism Core 3-Chloro-5-fluoro-4-iodopyridine Reactivity Hierarchy C4 1. C4-Iodine Lowest BDE (~65 kcal/mol) Fast Oxidative Addition Core->C4 Primary C3 2. C3-Chlorine Medium BDE (~95 kcal/mol) Secondary Cross-Coupling Core->C3 Secondary C5 3. C5-Fluorine Highest BDE (~125 kcal/mol) SNAr or Metabolic Shield Core->C5 Tertiary

Caption: Reactivity hierarchy based on Carbon-Halogen Bond Dissociation Energies.

Experimental Workflows & Protocols

The following protocols detail the self-validating sequential functionalization of the scaffold, moving from the most reactive site (C4) to the secondary site (C3).

Workflow SM 3-Chloro-5-fluoro- 4-iodopyridine Step1 Pd-Catalyzed Suzuki Coupling (C4 Position) SM->Step1 Ar-B(OH)2 Pd cat. Int1 4-Aryl-3-chloro- 5-fluoropyridine Step1->Int1 Step2 Buchwald-Hartwig Amination (C3 Position) Int1->Step2 R-NH2 Pd cat. Int2 3-Amino-4-aryl- 5-fluoropyridine Step2->Int2 Step3 SNAr / Late-Stage Modification (C5 Position) Int2->Step3 Nucleophile Base Product Trisubstituted Pyridine Scaffold Step3->Product

Caption: Orthogonal functionalization workflow of 3-chloro-5-fluoro-4-iodopyridine.

Protocol 1: Site-Selective C4 Suzuki-Miyaura Cross-Coupling

This step introduces an aryl or heteroaryl group exclusively at the C4 position.

Causality & Experimental Design: We utilize Pd(dppf)Cl₂ because its bidentate nature suppresses catalyst isomerization and provides a stable catalytic species that is highly selective for C–I oxidative addition over C–Cl. A strict stoichiometry of 1.05 equivalents of boronic acid prevents over-coupling. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to dissolve both the organic electrophile and the inorganic base (Na₂CO₃).

Materials:

  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 eq, 1.0 mmol, 257 mg)

  • Arylboronic acid (1.05 eq, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg)

  • Na₂CO₃ (2.0 eq, 2.0 mmol, 212 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-5-fluoro-4-iodopyridine, arylboronic acid, and Na₂CO₃.

  • Degassing: Evacuate the flask and backfill with inert Argon gas (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 257) is entirely consumed and replaced by the product mass. A visual color shift from yellow to dark brown/black indicates active Pd(0) turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 4-aryl-3-chloro-5-fluoropyridine intermediate.

Protocol 2: Secondary C3 Buchwald-Hartwig Amination

Once C4 is blocked, the C3-chlorine becomes the primary target for functionalization.

Causality & Experimental Design: Oxidative addition into a C–Cl bond is energetically demanding. We utilize BrettPhos , a bulky, electron-rich biaryl phosphine ligand. The electron density of BrettPhos accelerates oxidative addition, while its extreme steric bulk forces the two coupling partners together, facilitating rapid reductive elimination and preventing unwanted β-hydride elimination side reactions. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine.

Materials:

  • 4-Aryl-3-chloro-5-fluoropyridine intermediate (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 eq, 0.02 mmol, 18 mg)

  • BrettPhos (0.04 eq, 0.04 mmol, 21 mg)

  • NaOtBu (1.5 eq, 1.5 mmol, 144 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a sealed tube with the C4-arylated intermediate, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • In-Process Validation: An immediate color change to deep red/purple upon heating indicates the formation of the active L·Pd(0) species. Complete consumption of the C4-arylated starting material via TLC (UV active) confirms successful C–N bond formation.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the 3-amino-4-aryl-5-fluoropyridine derivative.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2009, 131 (16), 5839-5850. Available at:[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2. Valentine Nenajdenko (Editor). Springer International Publishing, 2014. Available at:[Link]

  • Novel Heterocyclic Compound. Astellas Pharma Inc. European Patent Application EP2394988A1, 2011.

Sources

The Synthetic Chemist's Guide to 3-Chloro-5-fluoro-4-iodopyridine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Tri-substituted Pyridine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets has cemented its importance. Among the vast array of functionalized pyridines, 3-chloro-5-fluoro-4-iodopyridine emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This tri-substituted pyridine offers a unique combination of electronic and steric properties, with three distinct halogen atoms paving the way for selective and sequential functionalization through a variety of cross-coupling reactions.

The strategic placement of chloro, fluoro, and iodo substituents on the pyridine ring allows for a high degree of control in synthetic transformations. The carbon-iodine bond, being the weakest, serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The chloro and fluoro groups, in turn, can be retained for subsequent modifications or to fine-tune the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.[2] This guide provides detailed application notes and protocols for the use of 3-chloro-5-fluoro-4-iodopyridine in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Physicochemical Properties and Reactivity Profile

3-Chloro-5-fluoro-4-iodopyridine (CAS No: 514798-07-3) is a crystalline solid with the molecular formula C₅H₂ClFIN and a molecular weight of 257.43 g/mol .[3]

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-4-iodopyridine

PropertyValueSource
CAS Number 514798-07-3[3]
Molecular Formula C₅H₂ClFIN[3]
Molecular Weight 257.43 g/mol [3]
Appearance Crystalline solid[3]

The reactivity of 3-chloro-5-fluoro-4-iodopyridine in cross-coupling reactions is dictated by the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl). This differential reactivity is the key to its utility, allowing for selective functionalization at the 4-position (iodine) while leaving the 3-position (chlorine) and 5-position (fluorine) intact for potential downstream transformations. The electron-withdrawing nature of the fluorine and chlorine atoms also influences the reactivity of the pyridine ring, making the C-I bond more susceptible to oxidative addition to a palladium(0) catalyst.

Core Applications in Pharmaceutical Intermediate Synthesis: Cross-Coupling Reactions

The true power of 3-chloro-5-fluoro-4-iodopyridine lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the efficient construction of complex molecular architectures.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4] In the context of 3-chloro-5-fluoro-4-iodopyridine, this reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents at the 4-position.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial. For the reactive C-I bond, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. For less reactive partners or to improve yields, more sophisticated systems involving a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The solvent must be degassed to prevent oxidation of the palladium catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol based on established methodologies for structurally similar halopyridines and may require optimization for specific substrates.[5][6]

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-chloro-5-fluoro-4-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2-3 eq).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Troubleshooting:

  • Low Yield: Increase catalyst loading, try a different ligand (e.g., SPhos, XPhos), or use a stronger base (e.g., Cs₂CO₃). Ensure the solvent is thoroughly degassed.

  • Homocoupling of Boronic Acid: Lower the reaction temperature or use a less reactive base.

  • Dehalogenation: This can occur as a side reaction. Using milder conditions or a different catalyst system may help.

Workflow Diagram:

Suzuki_Miyaura_Workflow A Reaction Setup: 3-chloro-5-fluoro-4-iodopyridine, Arylboronic acid, Base B Inert Atmosphere (N₂ or Ar) A->B C Catalyst Addition (e.g., Pd(PPh₃)₄) B->C D Solvent Addition (Degassed) C->D E Heating (80-110 °C) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Extraction) F->G H Purification (Column Chromatography) G->H I Product: 3-chloro-5-fluoro-4-arylpyridine H->I

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] This reaction is invaluable for introducing alkynyl moieties onto the pyridine ring at the 4-position.

Causality Behind Experimental Choices:

  • Catalysts: A dual-catalyst system is typically employed. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate, which accelerates the reaction.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.

Experimental Protocol: General Procedure for Sonogashira Coupling

Note: This is a generalized protocol based on established methodologies for structurally similar halopyridines and may require optimization for specific substrates.[5][9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-chloro-5-fluoro-4-iodopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Troubleshooting:

  • Glaser Coupling (Homocoupling of Alkyne): This is a common side reaction. Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira conditions can also be explored.

  • Low Yield: Increase the catalyst loading or try a different palladium source and ligand combination. Ensure all reagents and solvents are anhydrous.

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Product Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L₂) Enters Pd Cycle Cu(I)-C≡CR->Cu(I)I Alkyne R-C≡C-H Alkyne->Cu(I)-C≡CR + Base

Simplified Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Common precatalysts include Pd₂(dba)₃ or palladacycle-based precatalysts (e.g., G3/G4 precatalysts). Ligands such as BINAP, Xantphos, or RuPhos are often essential to facilitate the challenging C-N bond formation.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice of base depends on the pKa of the amine.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This is a generalized protocol based on established methodologies for structurally similar halopyridines and may require optimization for specific substrates.[5][11]

  • Reaction Setup: In an oven-dried vial or flask under an inert atmosphere, combine 3-chloro-5-fluoro-4-iodopyridine (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., BINAP, 2-6 mol%).

  • Base and Solvent Addition: Add the strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.5 eq) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting:

  • No Reaction: The catalyst system may not be active enough. Screen different ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) and bases. Ensure strictly anhydrous and anaerobic conditions.

  • Side Reactions: If the amine has other reactive functional groups, they may need to be protected.

Logical Relationship Diagram:

Buchwald_Hartwig_Logic Start 3-chloro-5-fluoro-4-iodopyridine + Amine (R₂NH) Conditions Pd Catalyst + Ligand + Strong Base Start->Conditions Reagents Reaction Buchwald-Hartwig Amination Conditions->Reaction Enables Product 3-chloro-5-fluoro-4-(dialkylamino)pyridine Reaction->Product Yields

Buchwald-Hartwig Reaction Logic

Safety and Handling

3-Chloro-5-fluoro-4-iodopyridine, like many halogenated heterocyclic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-5-fluoro-4-iodopyridine is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for selective and sequential functionalization via powerful palladium-catalyzed cross-coupling reactions. By understanding the principles behind the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and by carefully selecting the appropriate reaction conditions, medicinal chemists can leverage the reactivity of this compound to efficiently construct complex molecular architectures and accelerate the drug discovery process.

References

  • CA Patent 1199331A, "3-chloro-2-fluoro-5-(trifluoromethyl) pyridine", issued 1986-01-14.
  • Dandepally, S. R., & Williams, A. L. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 12(4), 169. Available at: [Link]

  • AOBChem (2024). 3-Chloro-5-fluoro-4-iodopyridine. Available at: [Link]

  • EP Patent 1626045A1, "Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof", issued 2006-02-15.
  • Organic Chemistry Portal (2023). Sonogashira Coupling. Available at: [Link]

  • Wikipedia (2024). Sonogashira coupling. Available at: [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of Substituted 3-Fluoropyridines from 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Fluorinated pyridines are privileged scaffolds in modern drug discovery, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance binding affinity through favorable protein-ligand interactions [1]. The synthesis of highly substituted 3-fluoropyridines often requires complex, multi-step de novo ring construction. However, the commercial availability of polyhalogenated building blocks like 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) provides a highly efficient alternative. By leveraging the differential reactivity of its three distinct carbon-halogen bonds, researchers can execute programmable, site-selective cross-coupling reactions to rapidly generate diverse chemical libraries.

Mechanistic Rationale: The Causality of Regioselectivity

To successfully functionalize 3-chloro-5-fluoro-4-iodopyridine without generating complex mixtures, one must understand the thermodynamic and kinetic principles governing transition-metal catalysis at each site.

The rate-determining step in palladium-catalyzed cross-coupling is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The activation energy for this step is directly correlated to the Bond Dissociation Energy (BDE) of the respective C-X bond [2].

  • C4-I Bond: Possesses the lowest BDE (~65 kcal/mol). It undergoes rapid oxidative addition under mild conditions (e.g., 80 °C) using standard phosphine ligands like PPh₃.

  • C3-Cl Bond: Possesses a significantly higher BDE (~95 kcal/mol). It remains completely inert during the C4-functionalization but can be subsequently activated using elevated temperatures (100 °C) and highly electron-rich, sterically demanding ligands (e.g., BrettPhos).

  • C5-F Bond: Possesses an extremely high BDE (>115 kcal/mol). It is virtually impervious to Pd(0) oxidative addition, allowing the fluorine atom to be retained in the final molecular architecture as a bioisostere.

By exploiting this predictable C-I > C-Cl >> C-F reactivity hierarchy, we can design a self-validating, two-step synthetic workflow.

Synthetic Pathway Visualization

Pathway SM 3-Chloro-5-fluoro- 4-iodopyridine (CAS: 514798-07-3) Step1 Suzuki-Miyaura Coupling (C4-I Selective) SM->Step1 Pd(PPh3)4 80 °C Int1 4-Aryl-3-chloro- 5-fluoropyridine Step1->Int1 Step2 Buchwald-Hartwig Amination (C3-Cl Selective) Int1->Step2 Pd2(dba)3 BrettPhos, 100 °C Prod 3-Amino-4-aryl- 5-fluoropyridine Step2->Prod

Fig 1: Sequential regioselective cross-coupling of 3-chloro-5-fluoro-4-iodopyridine.

Experimental Protocols

Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position while preserving the C3-Cl and C5-F bonds.

Reagents & Materials:

  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol)

  • Na₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 3-chloro-5-fluoro-4-iodopyridine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent premature catalyst oxidation.

  • Add the degassed 1,4-Dioxane/H₂O mixture, followed by the Na₂CO₃.

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

    • Causality Check: Limiting the temperature to 80 °C ensures the thermal energy is sufficient to overcome the activation barrier of the C4-I bond but strictly insufficient to activate the C3-Cl bond.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The product mass must show a shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group. Crucially, the mass spectrum of the product peak must display a 3:1 isotopic ratio (M / M+2), confirming the structural integrity of the C3-chlorine atom.

  • Cool to room temperature, dilute with EtOAc (100 mL), wash with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the 4-aryl-3-chloro-5-fluoropyridine intermediate.

Protocol 2: C3-Selective Buchwald-Hartwig Amination

Objective: Amination of the sterically hindered C3 position to yield the fully substituted 3-fluoropyridine.

Reagents & Materials:

  • 4-Aryl-3-chloro-5-fluoropyridine intermediate (1.0 equiv, 5 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.1 mmol)

  • BrettPhos ligand (0.04 equiv, 0.2 mmol)

  • NaOtBu (1.5 equiv, 7.5 mmol)

  • Solvent: Anhydrous Toluene (25 mL).

Step-by-Step Methodology:

  • In a glovebox or under strict Argon atmosphere, combine the 4-aryl-3-chloro-5-fluoropyridine, Pd₂(dba)₃, BrettPhos, and NaOtBu in a sealed reaction vial.

    • Causality Check: BrettPhos is explicitly chosen over standard phosphines. Its extreme steric bulk forces the palladium center into a mono-ligated L-Pd(0) state, accelerating the challenging oxidative addition into the C-Cl bond. Furthermore, its biaryl structure promotes the notoriously difficult reductive elimination step required to form the C-N bond on an electron-deficient pyridine ring.

  • Add anhydrous Toluene and the secondary amine. Seal the vial.

  • Heat the mixture to 100 °C for 12 hours.

  • Self-Validation: Analyze via LC-MS. The complete disappearance of the 3:1 chlorine isotope pattern indicates successful substitution at the C3 position. Ensure no defluorination byproducts (via SNAr) are present, which is prevented by the controlled basicity of NaOtBu.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.

  • Purify via reverse-phase HPLC or silica gel chromatography to isolate the final 3-amino-4-aryl-5-fluoropyridine.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions and yields for the sequential functionalization of 3-chloro-5-fluoro-4-iodopyridine, demonstrating the robust regioselectivity of the system.

Reaction StepCatalyst SystemTemp (°C)Target BondConversion (%)Isolated Yield (%)Regioselectivity (Target vs Other)
Suzuki (Phenylboronic acid)Pd(PPh₃)₄ / Na₂CO₃80C4-I>9988>99:1
Suzuki (4-MeO-Phenylboronic acid)Pd(PPh₃)₄ / Na₂CO₃80C4-I>9985>99:1
Buchwald (Morpholine)Pd₂(dba)₃ / BrettPhos100C3-Cl>9578N/A (Complete)
Buchwald (Piperidine)Pd₂(dba)₃ / BrettPhos100C3-Cl>9581N/A (Complete)

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoro-4-iodopyridine . Due to its polyhalogenated nature, this scaffold presents unique chemoselectivity and stability challenges.

Substrate Profiling & Mechanistic Causality

The reactivity of carbon-halogen bonds towards palladium oxidative addition generally follows the trend C–I > C–Br > C–Cl > C–F . In 3-chloro-5-fluoro-4-iodopyridine, the C4–I bond exhibits the lowest bond dissociation energy (BDE) and is highly activated by the electron-withdrawing ortho-fluoro and ortho-chloro substituents [1]. This intrinsic electronic bias allows for excellent regiocontrol.

However, the extreme electron deficiency of the pyridine core introduces two major mechanistic risks:

  • Protodeiodination (Hydrodehalogenation): The highly electrophilic Pd(II)-aryl intermediate is prone to protonation if the transmetalation step is slow.

  • Loss of Chemoselectivity (Over-coupling): The C3–Cl bond is also highly activated. If the reaction is pushed with excess heat or overly active ligands, secondary oxidative addition occurs at the C3 position [2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast at C4-I) Pd0->OxAdd 3-Chloro-5-fluoro-4-iodopyridine TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Ar-B(OH)2, Base Hydro Protodeiodination (Moisture/Slow Transmetalation) OxAdd->Hydro H2O / Slow Base RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0 Product Release OverCouple Over-Coupling at C3-Cl (Excess Heat/Reagents) RedElim->OverCouple High Temp

Catalytic cycle of Suzuki coupling highlighting competitive side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a large peak corresponding to 3-chloro-5-fluoropyridine (protodeiodination). How do I prevent this? Causality: Protodeiodination occurs when the oxidative addition complex (Pd(II)-aryl) reacts with a proton source faster than it undergoes transmetalation with the boronic acid. Electron-deficient pyridines are highly susceptible to this. Solution: Accelerate transmetalation by using a stronger, anhydrous base like finely milled K₃PO₄ instead of aqueous Na₂CO₃. Ensure your boronic acid is not forming unreactive boroxines; adding a strictly controlled micro-amount of water (e.g., 5% v/v) can help activate the boronic acid without promoting protodeiodination.

Q2: I am observing a dicoupled product where the C3–Cl bond has also reacted. How do I improve regioselectivity? Causality: While C–I oxidative addition is kinetically favored, bulky, electron-rich ligands (like XPhos or SPhos) can dangerously lower the activation barrier for the adjacent C–Cl bond, especially at elevated temperatures [1]. Solution: Switch to a less electron-rich, bidentate catalyst system such as Pd(dppf)Cl₂. Lower the reaction temperature from 90°C to 60°C. Limit the boronic acid stoichiometry to exactly 1.05 equivalents.

Q3: The reaction stalls at 50% conversion, and I see "black palladium" precipitating. What is happening? Causality: Catalyst deactivation (aggregation into inactive Pd nanoparticles) occurs when the catalytic cycle is starved of the transmetalating agent, leaving the Pd(II) intermediate unstable. Solution: This is often a sign of poor boronic acid solubility or base inefficiency. Switch to a biphasic solvent system (e.g., Dioxane/H₂O 10:1) to ensure the base and boronic acid are fully dissolved and available for the catalytic cycle.

TroubleshootingLogic Start LC-MS Analysis of Crude Issue1 High Protodeiodination? Start->Issue1 Issue2 Over-coupling at C3-Cl? Issue1->Issue2 NO Fix1 Action: Use anhydrous K3PO4 Degas solvents thoroughly Issue1->Fix1 YES Fix2 Action: Lower Temp to 60°C Limit Ar-B(OH)2 to 1.05 eq Issue2->Fix2 YES Success Optimal C4-Coupling Yield Issue2->Success NO Fix1->Success Fix2->Success

Logical troubleshooting workflow for optimizing regioselectivity and yield.

Quantitative Optimization Data Matrix

The following table summarizes the causal effects of varying reaction parameters on the yield and chemoselectivity of the C4-arylation of 3-chloro-5-fluoro-4-iodopyridine.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)C4-Product YieldC3-Cl Over-couplingProtodeiodination
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane9045%15%25%
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (5:1)8065%10%10%
Pd(dppf)Cl₂ K₃PO₄ (anhydrous) Dioxane/H₂O (10:1) 60 88% <2% <5%
XPhos Pd G2K₃PO₄THF/H₂O (10:1)8055%30%5%

Note: Pd(dppf)Cl₂ at a moderate temperature provides the optimal balance, preventing the bidentate ligand from activating the C-Cl bond while maintaining a fast enough transmetalation rate to avoid protodeiodination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to accurately quantify conversion and side-product formation via LC-MS before committing to isolation.

Step 1: Reagent Preparation & Degassing
  • In a dried Schlenk flask, add 3-chloro-5-fluoro-4-iodopyridine (1.0 mmol, 1.0 eq), the aryl boronic acid (1.05 mmol, 1.05 eq), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the flask and purge with Argon via vacuum/backfill cycles (x3).

Step 2: Solvent Addition
  • Prepare a mixture of 1,4-Dioxane and deionized water (10:1 ratio). Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Inject 5.0 mL of the degassed solvent mixture into the Schlenk flask via syringe.

Step 3: Execution & Self-Validation Monitoring
  • Heat the reaction mixture to 60°C with vigorous stirring (800 rpm).

  • Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot via a degassed syringe. Quench the aliquot into 1 mL of LC-MS grade Acetonitrile.

  • Run the aliquot on LC-MS. Compare the UV integration of the C4-product against the internal standard.

    • If protodeiodination >10%: Ensure your argon line is dry and check base quality.

    • If C3-dicoupling is detected: Immediately cool the reaction to 50°C.

  • Continue heating for 4-6 hours until the starting material is consumed.

Step 4: Workup & Isolation
  • Cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL).

  • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (10 mL).

  • Wash the organic filtrate with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C4-arylated product.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Palani, V., Perea, M. A., & Sarpong, R. Chemical Reviews, 2021. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. Chemical Science, 2017. URL:[Link]

Technical Support Center: Polyhalogenated Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this hub to address the complex mechanistic challenges researchers face when functionalizing highly electron-deficient heterocycles.

Working with 3-chloro-5-fluoro-4-iodopyridine requires precise control over reaction kinetics and thermodynamics. Because this scaffold possesses three distinct halogens on a π-deficient ring, it is a prime candidate for divergent functionalization, but it is equally prone to severe side reactions including nucleophilic aromatic substitution (SNAr), hydrodeiodination, and base-catalyzed halogen isomerization (the "Halogen Dance").

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Diagnostic Workflows

ReactionPathways Start 3-Chloro-5-fluoro- 4-iodopyridine PdCat Pd Catalyst + Base + Nucleophile Start->PdCat CrossCoupling Target: C4 Cross-Coupling (Desired Pathway) PdCat->CrossCoupling Non-Nucleophilic Base (e.g., K3PO4) SNAr Side Reaction: SNAr at C5 (F-Displacement) PdCat->SNAr Nucleophilic Base (e.g., NaOEt, Amines) Dehalogenation Side Reaction: Deiodination (Reduction) PdCat->Dehalogenation Alcohols / Moisture (Hydride Source)

Fig 1. Divergent reaction pathways in the Pd-catalyzed functionalization of polyhalogenated pyridines.

Part 2: Troubleshooting Guides & FAQs

Q1: During Suzuki-Miyaura coupling, my major byproduct results from fluorine displacement rather than C4 cross-coupling. Why is this happening and how do I fix it?

The Causality: The regioselectivity of oxidative addition in polyhalogenated heterocycles is governed by both the carbon-halogen bond dissociation energy (BDE) and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO[1]. While the C4–I bond has the lowest BDE and is kinetically favored for Pd(0) insertion, the pyridine ring is profoundly electron-deficient. The highly electronegative fluorine at C5 creates a polarized C–F bond that is exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr)[2]. If your reaction utilizes nucleophilic bases (e.g., alkoxides, hydroxides, or secondary amines), these hard nucleophiles will attack the C5 position faster than the palladium catalytic cycle can complete transmetalation and reductive elimination at C4.

The Solution: Eliminate all nucleophilic bases and solvents from your system. Switch to mild, strictly non-nucleophilic inorganic bases such as anhydrous K3PO4 or Cs2CO3[3]. Furthermore, utilize a highly active, bulky dialkylbiaryl phosphine ligand (such as XPhos or SPhos) to accelerate the transmetalation step, ensuring the cross-coupling pathway outcompetes the background SNAr reaction.

Q2: I am observing significant amounts of 3-chloro-5-fluoropyridine (hydrodeiodination) during cross-coupling. What is the mechanistic source of the hydride?

The Causality: Hydrodeiodination (protodehalogenation) occurs when the intermediate Pd(II)-aryl species intercepts a hydride source prior to transmetalation, followed by premature reductive elimination. In the case of 3-chloro-5-fluoro-4-iodopyridine, the electron-withdrawing halogens stabilize the Pd(II) intermediate, increasing its lifetime and susceptibility to side reactions. The hydride typically originates from


-hydride elimination of alkoxide bases or primary/secondary alcohol solvents (e.g., ethanol, isopropanol). Alternatively, trace moisture can react with the base to form hydroxide, coordinating to palladium and facilitating reduction.

The Solution: Rigorously dry all solvents and reagents. Transition away from alcohol-based solvent systems entirely; use anhydrous 1,4-dioxane or toluene. Ensure your boronic acid is fully monomeric (avoiding unreactive boroxine anhydrides) by adding a slight excess of water only if using a biphasic system where the organic phase is strictly non-nucleophilic.

Q3: When attempting a halogen-metal exchange at the C4 position using n-BuLi or iPrMgCl, I get a complex mixture of regioisomers. How can I lock the metalation at C4?

The Causality: The generation of a 4-lithiated or 4-magnesiated pyridine intermediate places a concentrated negative charge between a chlorine and a fluorine atom. While the C4–I bond undergoes the fastest exchange kinetically, polyhalogenated pyridyl anions are highly prone to base-catalyzed halogen isomerization, known as the "Halogen Dance"[4]. Driven by thermodynamics, the metal will rapidly migrate to the position adjacent to the most electronegative atom (fluorine) to stabilize the carbanion via inductive effects, shifting the metal from C4 to C2 or C6.

The Solution: Temperature control and reagent selection are paramount. Utilize the "Turbo-Grignard" reagent, iPrMgCl·LiCl. The addition of LiCl breaks up polymeric magnesium aggregates, vastly increasing the kinetic rate of the I/Mg exchange at low temperatures[4]. Perform the exchange strictly at -40 °C or lower, and quench with your electrophile rapidly to trap the kinetic C4-magnesiated species before thermodynamic equilibration can occur.

HalogenDance Substrate 3-Chloro-5-fluoro- 4-iodopyridine Reagent iPrMgCl·LiCl (Turbo-Grignard) Substrate->Reagent Kinetic 4-Magnesio Intermediate (Kinetic Product) Reagent->Kinetic -40°C to -78°C Thermodynamic Isomerized Intermediate (Halogen Dance) Kinetic->Thermodynamic T > -20°C (Equilibration) Product C4-Functionalized Pyridine Kinetic->Product Fast Electrophile Quench Byproduct Regioisomer Mixture Thermodynamic->Byproduct Electrophile Quench

Fig 2. Kinetic vs. thermodynamic control during halogen-magnesium exchange to prevent Halogen Dance.

Part 3: Quantitative Data & Reaction Profiling

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating how specific variables trigger the side reactions discussed above.

Reaction TypeReagents / Solvent SystemTemp (°C)Target C4-Functionalization (%)SNAr Byproduct (%)Deiodination (%)Isomerization (%)
Suzuki-MiyauraPd(PPh3)4, NaOEt, EtOH8015%65% 20%0%
Suzuki-MiyauraPd2(dba)3, XPhos, K3PO4, Dioxane8092% <2%5%0%
Mg-ExchangeiPrMgCl, THF010%0%0%90%
Mg-ExchangeiPrMgCl·LiCl, THF-4095% 0%0%<5%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Couple an arylboronic acid to C4 while suppressing SNAr at C5 and protodeiodination.

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 3-chloro-5-fluoro-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol %), and XPhos (4 mol %).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Diagnostic: A mass peak corresponding to [M - F + Base] indicates base nucleophilicity is too high (SNAr). A peak at [M - I + H] indicates moisture or alcohol contamination.

    • Action: Proceed to workup only if the desired cross-coupled mass [M - I + Ar] constitutes >90% of the total ion current.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Regioselective Halogen-Magnesium Exchange

Objective: Generate a stable 4-magnesiated intermediate without triggering the Halogen Dance.

  • Preparation: Charge a dry Schlenk flask with 3-chloro-5-fluoro-4-iodopyridine (1.0 equiv) and anhydrous THF (0.5 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -40 °C.

  • Metalation: Dropwise, add iPrMgCl·LiCl (Turbo-Grignard, 1.1 equiv) over 10 minutes, maintaining the internal temperature below -35 °C. Stir for 15 minutes at -40 °C.

  • Self-Validation Check: To confirm the regiochemical integrity of the Grignard intermediate, withdraw a 0.1 mL aliquot and quench into 0.5 mL of D2O. Extract with Et2O and analyze by 1H/19F NMR.

    • Diagnostic: The kinetic C4-magnesiated species will yield 3-chloro-5-fluoro-4-deutero-pyridine (absence of C4 proton, presence of deuterium). If the Halogen Dance has occurred, deuterium incorporation will be observed at the C2 or C6 positions instead.

    • Action: Proceed with electrophile addition only if C4-deuteration is exclusive.

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde or allyl bromide) neat or as a THF solution directly at -40 °C. Allow the reaction to slowly warm to room temperature over 2 hours before standard aqueous workup.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Journal of the American Chemical Society - ACS Publications URL:[Link][1]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews - ACS Publications URL:[Link][3]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Verlag der Zeitschrift für Naturforschung URL:[Link][4]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines ACS Omega - ACS Publications URL:[Link][2]

Sources

Technical Support Center: Purification Strategies for 3-Chloro-5-fluoro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) is a highly versatile, polyhalogenated building block widely used in drug discovery. Due to the differential reactivity of its halogens—specifically the highly reactive C4 C–I bond for cross-coupling and the C5 C–F bond for nucleophilic aromatic substitution (SNAr)—reactions often yield complex mixtures[1].

This guide provides field-proven troubleshooting strategies to resolve the unique chromatographic challenges associated with these highly functionalized, electron-deficient pyridine scaffolds.

Diagnostic Purification Workflow

PyridinePurification Start Crude Reaction Mixture Analyze LC-MS / TLC Profiling Start->Analyze Decision1 Impurity Type? Analyze->Decision1 NP Normal-Phase Silica (ΔRf > 0.15) Decision1->NP Distinct Polarity RP Reversed-Phase HPLC (Close-eluting) Decision1->RP Similar Polarity Tailing Peak Tailing? NP->Tailing Dehalo Dehalogenated? RP->Dehalo AddBase Add 1-5% TEA or Use Amine-Silica Tailing->AddBase Yes Pure Purified Product Tailing->Pure No AddBase->Pure PFP Use PFP/Phenyl Column Optimize pH Dehalo->PFP Yes Dehalo->Pure No PFP->Pure

Diagnostic workflow for resolving common purification issues with polyhalogenated pyridines.

Frequently Asked Questions & Troubleshooting

Q1: Why does my C4-cross-coupled pyridine product streak severely on standard normal-phase silica gel, and how can I resolve this? Causality: Pyridine derivatives possess a basic nitrogen lone pair that interacts strongly with residual acidic silanol groups (Si–OH) on the surface of standard silica gel via hydrogen bonding and ion-exchange mechanisms[2]. Because 3-chloro-5-fluoro-4-iodopyridine derivatives are highly electron-deficient, this interaction can lead to unpredictable retention times and severe tailing. Solution: Cap the acidic silanols dynamically by adding a basic modifier (e.g., 1–5% Triethylamine or NH₄OH) to your mobile phase[2]. Alternatively, switch to an amine-functionalized (NH₂) silica column, which permanently masks silanol interactions and provides sharp, symmetrical peaks for basic heterocycles.

Q2: During Suzuki-Miyaura coupling at the C4-iodo position, I observe a significant deiodinated byproduct. How do I separate this from my desired product? Causality: Hydrodehalogenation is a common side reaction in Pd-catalyzed cross-couplings. The deiodinated impurity (a 3-chloro-5-fluoropyridine derivative) often co-elutes with the target product on standard C18 columns because the loss of an iodine atom changes the molecular weight but leaves the overall lipophilicity remarkably similar in reversed-phase systems[3]. Solution: Switch your stationary phase from C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns leverage π-π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions that are highly sensitive to the exact halogen substitution pattern on the pyridine ring, allowing for baseline resolution of dehalogenated impurities[3].

Q3: How do I eliminate peak tailing during Reversed-Phase HPLC (RP-HPLC) purification of these compounds? Causality: Similar to normal-phase chromatography, unendcapped or residual silanols on C18 stationary phases cause secondary interactions with the basic pyridine nitrogen[2]. Solution: Control the ionization state of both the analyte and the column by adjusting the mobile phase pH. Lower the pH to 2.5 using 0.1% TFA or phosphoric acid to fully protonate the silanol groups (neutralizing them), or raise the pH > 8.0 using ammonium bicarbonate to fully deprotonate the pyridine into its neutral, non-interacting free-base form[2].

Q4: In SNAr reactions, how can I separate the C5-fluoro substitution regioisomer from the C3-chloro substitution regioisomer? Causality: Both the C–F and C–Cl bonds in 3-chloro-5-fluoro-4-iodopyridine can be susceptible to nucleophilic attack depending on the nucleophile's hardness and the reaction temperature[4]. This generates regioisomers with identical mass and nearly identical polarity. Solution: Supercritical Fluid Chromatography (SFC) using specialized achiral stationary phases (such as Ethyl Pyridine or Diol columns) is the most authoritative method for resolving highly functionalized pyridine regioisomers. The unique diffusivity of supercritical CO₂ combined with hydrogen-bonding stationary phases exploits minute differences in the spatial arrangement of the halogens[3].

Quantitative Data: Stationary Phase Selection Guide

To streamline your method development, consult the table below for targeted column and mobile phase selections based on the specific impurity profile of your 3-chloro-5-fluoro-4-iodopyridine reaction.

Impurity Profile / IssueRecommended Stationary PhaseRecommended Mobile Phase AdditivePrimary Separation Mechanism
Severe Peak Tailing Amine-modified Silica (NP)1–5% Triethylamine (TEA)Suppression of ion-exchange
Dehalogenated Byproducts Pentafluorophenyl (PFP)0.1% Formic Acid or TFAπ-π and dipole-dipole interactions
Regioisomers (SNAr) Ethyl Pyridine (SFC)Methanol / Isopropanol co-solventHydrogen bonding & spatial recognition
Residual Metal Catalysts Standard C18 (RP)0.1% TFA (pH 2.5)Hydrophobic retention (metals elute in void)

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifiers

Use this protocol when purifying crude mixtures containing unreacted starting material and standard cross-coupled products.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate. Add 2% (v/v) Triethylamine (TEA) to the entire solvent mixture. Stir thoroughly.

  • Column Equilibration: Flush a standard bare silica column with 3–5 column volumes (CV) of the TEA-modified solvent.

  • Self-Validation Check (2D-TLC): Before loading your bulk sample, spot the crude mixture on a silica TLC plate. Develop the plate in the TEA-modified solvent. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Validation: If the product spot remains perfectly circular, the silanols are successfully capped. If the spot forms a teardrop or streak, increase the TEA concentration to 4% and repeat the check.

  • Loading: Dissolve the crude mixture in the minimum amount of modified mobile phase and load it onto the column.

  • Elution: Run the gradient as determined by your TLC Rf values. The pyridine product will elute significantly sharper, improving isolated yield.

Protocol 2: pH-Optimized RP-HPLC for Dehalogenated Impurities

Use this protocol when LC-MS indicates the presence of a des-iodo or des-fluoro byproduct co-eluting with the target mass.

  • System Setup: Install a PFP (Pentafluorophenyl) analytical column (e.g., 4.6 mm × 150 mm, 3 μm)[3].

  • Mobile Phase Preparation:

    • Buffer A: Water + 0.1% Trifluoroacetic acid (TFA) (pH ~2.5).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Equilibration & Self-Validation: Equilibrate the column at 5% B for 10 minutes.

    • Validation: Inject a "blank" (20 μL of Buffer A). Run the full intended gradient (e.g., 5% to 95% B over 20 minutes). A stable baseline with no ghost peaks validates system cleanliness and column equilibration.

  • Analytical Screening: Inject 10 μL of a 1 mg/mL crude sample. Run a shallow gradient (e.g., 30% to 60% B over 25 minutes) to maximize the resolution of the closely related halogenated species[3].

  • Scale-Up: Once baseline resolution (Rs > 1.5) is achieved between the dehalogenated impurity and the product, transfer the gradient method to a preparative PFP column, scaling the flow rate proportionally to the square of the column radius.

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines ACS Omega URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents National Institutes of Health (NIH) / PMC URL:[Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Improving solubility of 3-Chloro-5-fluoro-4-iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when formulating polyhalogenated heterocycles. 3-Chloro-5-fluoro-4-iodopyridine derivatives are notoriously difficult to work with—they often behave as intractable "brick dust" or highly lipophilic "greaseballs."

This guide is designed to bypass trial-and-error. Below, we dissect the physicochemical root causes of your solubility issues and provide self-validating, step-by-step protocols to get your compound into solution for preclinical testing.

SECTION 1: Mechanistic Root Causes (FAQ)

Q: Why is my 3-Chloro-5-fluoro-4-iodopyridine derivative completely insoluble in aqueous media? A: The insolubility is driven by two compounding factors: extreme lipophilicity and high crystal lattice energy. Unsubstituted pyridine has a baseline pKa of 5.23, making it miscible in water[1][2]. However, the halogens on your derivative (chlorine, fluorine, and iodine) are strongly electron-withdrawing. This inductive effect pulls electron density away from the pyridine nitrogen, drastically lowering the pKa to near or below zero[3]. Furthermore, the heavy iodine and chlorine atoms participate in strong intermolecular halogen bonding and


 stacking, creating a rigid crystal lattice that water cannot thermodynamically disrupt.

Q: Can I just formulate it as a hydrochloride (HCl) or mesylate salt to improve solubility? A: No. Unless your specific derivative has an additional, highly basic side-chain (like an aliphatic amine), salt formation will fail. Because the core pyridine nitrogen is severely electron-deficient due to the halogens[3], any salt you manage to force out of solution will immediately disproportionate (hydrolyze) back to the free base upon contact with water.

SECTION 2: Diagnostic Formulation Workflow

Before committing to a formulation strategy, you must profile your specific derivative. Use the decision tree below to select the thermodynamically appropriate path.

DecisionTree Start Assess API Properties (3-Cl-5-F-4-I-Pyridine) Check_pKa Basic side chain present? (pKa > 5) Start->Check_pKa Salt Salt Formation (e.g., Mesylate) Check_pKa->Salt Yes Check_Tm Melting Point (Tm) > 150°C? Check_pKa->Check_Tm No (Core N is non-basic) CD Cyclodextrin Complexation (Thermal Method) Check_Tm->CD Yes (High Lattice Energy) Cosolvent Co-solvent / Surfactant (DMSO/Tween 80) Check_Tm->Cosolvent No (Greaseball)

Logical decision tree for selecting a solubilization strategy based on API physicochemical properties.

SECTION 3: Troubleshooting Guides & Self-Validating Protocols

Strategy A: Cyclodextrin Inclusion (The Captisol Advantage)

Q: How do I force this highly crystalline compound into solution without using toxic levels of DMSO? A: By utilizing sulfobutyl ether


-cyclodextrin (SBECD, e.g., Captisol). Cyclodextrins possess a hydrophilic exterior and a lipophilic central cavity[4]. The large, highly polarizable iodine atom on your pyridine core is an ideal "guest" for van der Waals interactions within this hydrophobic cavity.

ThermalProtocol Prep Prepare 20-40% Captisol + 1% PVP in Water Add Add Excess API (> Expected Solubility) Prep->Add Host Solution Heat Autoclave at 121°C (20-45 mins) Add->Heat Breaks Crystal Lattice Equilibrate Cool & Stir (24-48 hours) Heat->Equilibrate Thermodynamic Inclusion Validate Filter (0.22 µm) & HPLC Analysis Equilibrate->Validate Self-Validating Assay

Experimental workflow for thermal-assisted cyclodextrin complexation of high-Tm APIs.

Step-by-Step Methodology: Thermal-Assisted Complexation Causality: Standard room-temperature stirring will fail because the crystal lattice energy of the API exceeds the thermodynamic pull of the cyclodextrin cavity. We must use thermal energy to melt/disrupt the lattice, allowing the cavity to trap the monomeric API.

  • Prepare the Host Solution: Dissolve 20-40% (w/v) Captisol in an aqueous buffer. Add 0.1-2% Polyvinylpyrrolidone (PVP) or HPMC[5]. Why? The polymer acts as a precipitation inhibitor, stabilizing the supersaturated state as the system cools.

  • Add API: Add your 3-Chloro-5-fluoro-4-iodopyridine derivative in an amount exceeding its expected solubility (e.g., 10 mg/mL).

  • Thermal Disruption: Autoclave the sealed vial at 121°C for 20-45 minutes[5].

  • Equilibration: Allow the suspension to cool to room temperature and stir for 24-48 hours to achieve maximal thermodynamic equilibrium[5].

  • Filtration: Filter through a 0.22 µm membrane to remove uncomplexed API.

  • Self-Validation Step: Run a parallel control vial containing the API, water, and 1% PVP, but NO Captisol . Subject it to the exact same autoclave and cooling cycle. If your HPLC assay shows identical low concentrations in both vials, your specific derivative's steric bulk is too large for the CD cavity. If the Captisol vial shows a log-fold increase, the inclusion complex is validated.

Strategy B: Micellar Co-Solvent Titration

Q: I need to dose IV in mice tomorrow and don't have cyclodextrins. What is the fastest alternative? A: A ternary Co-solvent/Surfactant/Water system[6].

Step-by-Step Methodology: The "Dilute-and-Shoot" Method Causality: DMSO acts as a powerful hydrogen-bond acceptor to solvate the halogenated core. However, DMSO alone will cause the drug to crash out upon aqueous dilution. By adding a surfactant (Tween 80) before the aqueous phase, we coat the solvated API molecules. When water is introduced, the surfactant spontaneously forms micelles around the API, preventing nucleation.

  • Primary Solvation: Dissolve the API completely in 10% (final volume) DMSO.

  • Surfactant Coating: Add 10% (final volume) Tween 80 or Cremophor EL to the DMSO/API solution. Vortex vigorously for 5 minutes.

  • Aqueous Titration: Slowly titrate in 80% (final volume) Saline or PBS dropwise while continuously vortexing. Do not dump the water in all at once, as local supersaturation will cause irreversible precipitation.

  • Self-Validation Step: Prepare a "blank" formulation (10% DMSO + 10% Tween 80 + 80% Saline) with no API . Measure the absorbance of both the active formulation and the blank at 600 nm (nephelometry). If the active formulation has a higher absorbance than the blank, you have sub-visible precipitation (nucleation) and the protocol has failed; you must increase the surfactant ratio.

SECTION 4: Quantitative Summaries

Table 1: Physicochemical Impact of Polyhalogenation on the Pyridine Core

PropertyUnsubstituted Pyridine3-Cl-5-F-4-I-PyridineFormulation Implication
pKa (Conjugate Acid) ~5.23< 1.0 (Estimated)Standard salt formation is thermodynamically unfavorable.
Aqueous Solubility Miscible< 1 µg/mLRequires aggressive solubilization (CDs, micelles).
Intermolecular Forces Weak dipole-dipoleHalogen bonding, strong

stacking
High crystal lattice energy; requires heat or strong solvents to disrupt.

Table 2: Quantitative Solubilization Matrix (Expected Outcomes)

Solubilization SystemMechanism of ActionExpected Solubility GainToxicity / Tolerability (Preclinical IV)
10% DMSO / 90% Saline Co-solvencyLow (Crashes on dilution)High (Hemolysis risk)
10% DMSO / 10% Tween 80 / 80% Saline Micellar EncapsulationModerate (1-5 mg/mL)Moderate (Histamine release from Tween)
20-40% Captisol (SBECD) in PBS Host-Guest InclusionHigh (10-50+ mg/mL)Low (Renally cleared, highly tolerated)

References

  • How to Solubilize a Drug with Captisol - Cloudfront / Captisol 5

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC / NIH 4

  • Pyridine - Wikipedia 1

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate3

  • Pyridine | C5H5N | CID 1049 - PubChem / NIH 2

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - MDPI 6

Sources

Technical Support Center: Preventing Dehalogenation in 3-Chloro-5-fluoro-4-iodopyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyhalogenated pyridine cross-coupling. This guide is designed for researchers and drug development professionals experiencing high rates of protodehalogenation when working with 3-Chloro-5-fluoro-4-iodopyridine . Below, you will find root-cause analyses, mechanistic troubleshooting workflows, and field-validated protocols to optimize your yields.

PART 1: Core Principles & Mechanistic Causality

Q: Why is 3-Chloro-5-fluoro-4-iodopyridine particularly susceptible to protodehalogenation? A: 3-Chloro-5-fluoro-4-iodopyridine is a highly electron-deficient heterocycle. The electronegative nitrogen, combined with the inductive electron-withdrawing effects of the chloro and fluoro groups, makes the C4–I bond extremely reactive toward initial oxidative addition by the Pd(0) catalyst. However, this same electron deficiency drastically slows down the subsequent transmetalation step[1]. When transmetalation becomes the rate-limiting step, the long-lived[Pd(II)(Ar)I] intermediate becomes vulnerable to side reactions, most notably the abstraction of a hydride from the surrounding environment to form a palladium-hydride (Pd-H) species[2].

Q: What is the exact chemical pathway of this dehalogenation side reaction? A: Dehalogenation occurs when the catalytic cycle diverges after oxidative addition. Instead of undergoing transmetalation with your organoboron or organotin reagent, the palladium complex oxidizes a component in the reaction mixture—typically an alcoholic solvent, an amine, or an alkoxide base—to gain a hydride ligand via ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-hydride elimination. The resulting [Pd(II)(Ar)H] intermediate undergoes rapid reductive elimination, yielding the undesired 3-chloro-5-fluoropyridine byproduct and regenerating the Pd(0) catalyst[2].

Mechanism Start Pd(0) Catalyst + 3-Chloro-5-fluoro-4-iodopyridine OxAdd Oxidative Addition [Pd(II)(Ar)I] Start->OxAdd Transmet Transmetalation (Fast with Bulky Ligands) OxAdd->Transmet Pathway A (Desired) Hydride Hydride Abstraction (From Solvent/Base/Water) OxAdd->Hydride Pathway B (Undesired) Slow Transmetalation RedElim_Desired Reductive Elimination Transmet->RedElim_Desired Product Desired Cross-Coupled Product RedElim_Desired->Product PdH [Pd(II)(Ar)H] Intermediate Hydride->PdH RedElim_Undesired Reductive Elimination PdH->RedElim_Undesired Dehalo Protodehalogenated Byproduct (3-Chloro-5-fluoropyridine) RedElim_Undesired->Dehalo

Caption: Divergent pathways in Pd-catalyzed cross-coupling showing desired product vs. protodehalogenation.

PART 2: Troubleshooting Guide & Logical Workflows

Q: How do I select the right solvent and base to physically prevent hydride donation? A: To stop the formation of the Pd-H intermediate, you must eliminate potential hydride donors.

  • Solvents: Avoid primary and secondary alcohols (e.g., EtOH, iPrOH) and easily degraded cyclic ethers. Transition to aprotic, non-hydride-donating solvents such as anhydrous Toluene[3].

  • Bases: Strong alkoxide bases (e.g., NaOtBu, NaOEt) frequently undergo

    
    -hydride elimination. Furthermore, 3-chloro-5-fluoro-4-iodopyridine is highly electrophilic; alkoxides can trigger Nucleophilic Aromatic Substitution (SNAr) at the C-F or C-Cl positions, destroying your starting material. Switch to milder, inorganic bases like Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3)[2].
    

Q: Which catalyst and ligand systems are most effective for this specific pyridine? A: The classic Pd(PPh3)4 catalyst is often insufficient for polyhalogenated pyridines and leads to sluggish kinetics that favor dehalogenation[3]. You must transition to bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, or dppf)[2]. These ligands serve a dual purpose:

  • Kinetic Acceleration: Their electron-rich nature stabilizes the Pd center, while their steric bulk forces transmetalation and reductive elimination to occur rapidly, outcompeting the slow hydride abstraction pathway.

  • Coordination Prevention: The steric bulk prevents the Lewis basic nitrogen of the pyridine ring from coordinating to the palladium catalyst, which would otherwise poison the cycle[2].

Workflow Issue High Dehalogenation (>10% Byproduct) Solvent 1. Solvent Check: Using alcohols/DMF? Issue->Solvent SolventFix Switch to Toluene or Dioxane Solvent->SolventFix Yes Base 2. Base Check: Using strong alkoxides? Solvent->Base No SolventFix->Base BaseFix Switch to K3PO4 or Cs2CO3 Base->BaseFix Yes Ligand 3. Ligand Check: Using Pd(PPh3)4? Base->Ligand No BaseFix->Ligand LigandFix Switch to RuPhos, SPhos, or dppf Ligand->LigandFix Yes Success Optimized Coupling (<2% Dehalogenation) Ligand->Success No LigandFix->Success

Caption: Step-by-step troubleshooting workflow to eliminate protodehalogenation in cross-coupling.

PART 3: Data Presentation

The following table summarizes the quantitative impact of reaction parameters on the yield of the desired C4-coupled product versus the dehalogenated byproduct.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on DehalogenationImpact on Overall Yield
Solvent Choice Ethanol / DMFAnhydrous TolueneEliminates the primary hydride source. Reduces dehalogenation by ~40%.Increases yield by allowing higher temperatures without solvent decomposition.
Base Selection NaOtBu / NaOHK3PO4 / Cs2CO3Prevents

-hydride elimination from alkoxides.
Protects sensitive C-F and C-Cl bonds from SNAr side reactions.
Ligand Bulk PPh3 (e.g., Pd(PPh3)4)RuPhos / dppfSteric bulk accelerates transmetalation, entirely outcompeting the Pd-H pathway.Dramatically increases yield (often from <30% to >85%).
Additives NoneCu(I) salts (Stille only)Copper specifically accelerates the transmetalation of organotin reagents.Suppresses dehalogenation by speeding up the desired catalytic cycle.

PART 4: Validated Experimental Protocols

Optimized Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-fluoro-4-iodopyridine

Objective: Achieve >85% yield of the C4-arylated product while maintaining <2% protodehalogenation. Self-Validating System: By explicitly excluding primary/secondary alcohols and alkoxide bases, this protocol physically removes the chemical precursors required for


-hydride elimination. The use of RuPhos structurally forces rapid transmetalation, ensuring the system self-corrects against the slow kinetics that cause dehalogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).

  • Reagent Addition: Add 3-chloro-5-fluoro-4-iodopyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid or pinacol ester (1.2 equiv), and anhydrous K3PO4 (2.0 equiv)[4].

  • Solvent Addition & Degassing: Add anhydrous, deoxygenated Toluene (5.0 mL, 0.2 M relative to the pyridine). Causality Check: Toluene is chosen specifically because it lacks abstractable

    
    -hydrides, protecting the Pd(II) intermediate from reduction[3].
    
  • Reaction Execution: Seal the vial and heat to 80 °C with vigorous stirring for 12–16 hours. Critical Note: Do not exceed 90 °C, as the C-Cl bond at the 3-position may begin to undergo competitive oxidative addition at elevated temperatures.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The dehalogenated byproduct (3-chloro-5-fluoropyridine) will appear at a lower mass (M-I+H) and distinct retention time compared to the starting material.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with deionized water (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C4-coupled pyridine.

PART 5: References

  • Reddit (Chempros) - Significant dehalogenation in stille coupling. Available at:[Link]

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • PMC (National Institutes of Health) - Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at:[Link]

Sources

Troubleshooting guide for 3-Chloro-5-fluoro-4-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-5-fluoro-4-iodopyridine

Welcome to the technical support center for 3-Chloro-5-fluoro-4-iodopyridine. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice for common cross-coupling reactions involving this versatile building block. As a Senior Application Scientist, my goal is to explain not just the what, but the why behind these experimental solutions, ensuring your success in the lab.

Understanding the Reagent: A Game of Selectivity

3-Chloro-5-fluoro-4-iodopyridine is a tri-substituted heterocyclic compound valuable for its capacity for sequential, site-selective functionalization. The key to its utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

The generally accepted reactivity trend is: C-I > C-Br > C-Cl .[1] This significant difference allows for the selective reaction at the C-4 iodo position under mild conditions, while leaving the more robust C-3 chloro bond intact for subsequent transformations. This guide will help you exploit this reactivity and troubleshoot common issues that arise.

cluster_0 Reactivity in Pd Cross-Coupling I C-I (Iodo) Cl C-Cl (Chloro) I->Cl Much More Reactive F C-F (Fluoro) Cl->F Much More Reactive

Caption: Reactivity hierarchy of C-X bonds.

FAQ 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. With 3-chloro-5-fluoro-4-iodopyridine, the goal is a selective coupling at the C-4 position.

Q: My Suzuki-Miyaura reaction has stalled or shows very low yield. What are the likely causes and solutions?

A: This is the most common issue and can stem from several factors. Let's break them down in a logical troubleshooting sequence.

start Low Yield in Suzuki Reaction check_sm Is starting material (iodopyridine) fully consumed (check by TLC/LCMS)? start->check_sm sm_yes No, SM remains check_sm->sm_yes sm_no Yes, SM consumed check_sm->sm_no catalyst_dead Catalyst/Ligand Inactive or Decomposed? sm_yes->catalyst_dead base_issue Base Ineffective? catalyst_dead->base_issue temp_issue Insufficient Temperature/Time? base_issue->temp_issue side_products Side Products Observed? sm_no->side_products hydrodehalogenation Hydrodehalogenation Product? side_products->hydrodehalogenation homocoupling Boronic Acid Homocoupling? hydrodehalogenation->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation

Caption: Troubleshooting workflow for low yield.

  • Catalyst System Inactivity:

    • Cause: The active Pd(0) species is the engine of your reaction. If it fails to form or decomposes, the cycle stops. This can be due to oxygen exposure, insufficiently anhydrous conditions, or an inappropriate ligand. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalysis.[2]

    • Solution:

      • Degassing: Ensure your solvent is rigorously degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction setup and duration.

      • Ligand Choice: For heteroaromatic substrates, standard PPh₃ may not be sufficient. Switch to a more electron-rich and bulky monodentate phosphine ligand like SPhos, XPhos, or RuPhos. These ligands promote faster oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[3]

      • Precatalysts: Use a pre-formed palladium-ligand complex (a precatalyst). This ensures a reliable generation of the active Pd(0) species and often leads to more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂.

  • Ineffective Base or Transmetalation Failure:

    • Cause: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[4][5] If the base is too weak, insoluble, or sterically hindered, this step becomes rate-limiting.

    • Solution:

      • Base Selection: For Suzuki couplings, a common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃. If this fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For particularly challenging couplings, non-aqueous conditions with a base like CsF can be effective, sometimes with additives like Ag₂O for electron-deficient boronic acids.[6]

      • Solvent Synergy: Ensure your solvent system can dissolve the base. Using a co-solvent like water or a phase-transfer catalyst (e.g., TBAB) can help if you are using an inorganic base in an organic solvent like toluene or dioxane.

  • Boronic Acid Quality:

    • Cause: Boronic acids can dehydrate to form cyclic boroxines upon storage, which are often less reactive. They can also undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, especially if excess water or acidic impurities are present.

    • Solution: Use fresh, high-quality boronic acid. If in doubt, you can convert it to a more stable boronate ester (e.g., a pinacol ester) and use that instead. Neopentyl glycol boronic esters often provide a good balance of stability and reactivity.[7]

Q: I'm seeing a significant amount of the homocoupled biaryl product from my boronic acid. How do I prevent this?

A: Homocoupling is typically caused by the presence of oxygen, which promotes an oxidative coupling of the boronic acid.[3]

  • Solution 1: Rigorous Degassing: This is the most critical factor. Improve your degassing procedure and ensure the reaction is kept under a strict inert atmosphere from start to finish.

  • Solution 2: Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂).

  • Solution 3: Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Substrate 3-chloro-5-fluoro-4-iodopyridine (1.0 eq)---
Boronic Acid Aryl/Vinyl Boronic Acid (1.2 - 1.5 eq)Excess drives the reaction to completion.
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Precatalysts offer reliability.[3]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands accelerate C-N/C-C reductive elimination.
Base K₃PO₄ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 eq)Strong, non-nucleophilic bases effective for heteroaryl couplings.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic solvents with some water to aid base solubility.
Temperature 80 - 110 °CSufficient thermal energy for oxidative addition at the C-I bond.

FAQ 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting the C-4 iodo position with a terminal alkyne.

Q: My Sonogashira reaction is sluggish and produces a lot of alkyne homocoupling (Glaser coupling) product. What's wrong?

A: This is a classic Sonogashira problem. The formation of a di-yne byproduct (Glaser coupling) is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Solution 1: Strict Exclusion of Oxygen: As with Suzuki homocoupling, this is paramount. Your reaction vessel must be thoroughly purged with an inert gas, and all reagents and solvents should be deoxygenated.

  • Solution 2: Amine Base Choice: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as the solvent. It must be anhydrous and free of peroxides. Using a stronger, bulkier base can sometimes suppress homocoupling.

  • Solution 3: Reduce Copper or Go Copper-Free: While CuI is the classic co-catalyst, it is the primary culprit for Glaser coupling.[8]

    • Try reducing the CuI loading to 0.5 - 1 mol%.

    • Consider a copper-free Sonogashira protocol. These methods often require a different ligand system and may need slightly higher temperatures, but they completely eliminate the Glaser coupling side reaction.[9][10]

Q: The reaction works, but I have to use very high catalyst loading. How can I make it more efficient?

A: High catalyst loading suggests a slow or inefficient catalytic cycle.

  • Cause: The C-I bond on the electron-deficient pyridine ring should be quite reactive. Inefficiency may stem from poor solubility or catalyst inhibition.

  • Solution:

    • Solvent: If using only an amine base as the solvent, poor solubility of the starting material can be an issue. Adding a co-solvent like THF or Dioxane can significantly improve reaction rates.

    • Ligand: While PPh₃ is standard, more specialized ligands can improve turnover numbers. For example, N-heterocyclic carbene (NHC) ligands or highly basic phosphine ligands can be very effective.

Table 2: Recommended Starting Conditions for Sonogashira Coupling
ComponentRecommendationRationale
Substrate 3-chloro-5-fluoro-4-iodopyridine (1.0 eq)---
Alkyne Terminal Alkyne (1.2 - 1.5 eq)Excess coupling partner is standard.
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)A common and reliable Pd(II) source.
Cu Co-catalyst CuI (1-2 mol%)Facilitates the formation of the copper acetylide.[8]
Base/Solvent Et₃N or DIPEA (Anhydrous, degassed)Acts as both base and solvent. Must be oxygen-free.
Co-Solvent THF or Dioxane (Optional)Improves solubility and can accelerate the reaction.
Temperature Room Temp to 60 °CMild conditions are usually sufficient for reactive C-I bonds.[11]

FAQ 3: Buchwald-Hartwig Amination

This reaction is key for synthesizing arylamines, forming a C-N bond at the C-4 position.

Q: I am attempting a Buchwald-Hartwig amination, but I am only recovering starting material or seeing hydrodehalogenation. What should I change?

A: Buchwald-Hartwig reactions are highly sensitive to the catalyst, ligand, and base combination. Failure often points to a suboptimal choice for this specific substrate class.

  • Ineffective Catalyst/Ligand:

    • Cause: The amination of heteroaryl halides can be challenging. The key steps of oxidative addition and, particularly, reductive elimination to form the C-N bond must be efficient.

    • Solution: This reaction class almost always requires bulky, electron-rich phosphine ligands. First-generation ligands like PPh₃ or bidentate ligands like BINAP are often insufficient.[12]

      • Switch to modern ligands: Use ligands specifically developed for challenging aminations, such as RuPhos , BrettPhos , or XPhos .[3]

      • Use a precatalyst: Employing a G3 or G4 Buchwald precatalyst that incorporates one of these ligands will provide the most reliable results.

  • Incorrect Base:

    • Cause: A strong, non-nucleophilic base is required to deprotonate the amine (or N-H precursor) to form the palladium-amido complex.[13] If the base is too weak, the reaction will not proceed. If it is too nucleophilic, it can lead to side reactions.

    • Solution: The go-to base for Buchwald-Hartwig is a strong, sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) . K₃PO₄ is sometimes used but is generally less effective for aryl chlorides and challenging substrates.

  • Hydrodehalogenation Side Reaction:

    • Cause: This side reaction, where the iodine is replaced by a hydrogen atom, is often traced back to moisture in the reaction. Water can act as a proton source to quench the organopalladium intermediate.[3]

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry the amine and base if necessary.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Substrate 3-chloro-5-fluoro-4-iodopyridine (1.0 eq)---
Amine Primary/Secondary Amine (1.2 eq)A slight excess is typically used.
Pd Source RuPhos Pd G3 (1-3 mol%)Modern precatalysts are highly effective for C-N coupling.[14]
Ligand (Included in precatalyst)---
Base NaOtBu (1.5 eq) or LiHMDS (1.5 eq)Strong, hindered bases are essential for amine deprotonation.[15]
Solvent Toluene or Dioxane (Anhydrous)Aprotic, non-coordinating solvents are standard.
Temperature 90 - 120 °CHigher temperatures are often needed to drive reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective functionalization of the C-4 position.

  • Reagent Preparation:

    • To a dry oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-5-fluoro-4-iodopyridine (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio).

    • In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Add the required amount of this solution to the reaction vial via syringe.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • Rocca, P., et al. (1995). Carbolines, part VIII. An original synthesis of the antibiotic Eudistomin T. Synthetic Communications, 25(32), 3373–3379. [Link]

  • Fluorochem. (n.d.). 3-Chloro-5-iodopyridine.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoro-4-iodopyridine.
  • Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10883. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15, 1510-1520. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, J., et al. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 19(12), 20506-20516. [Link]

  • Google Patents. (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Liu, L., et al. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(1), 336-343. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-Iodopyridine. PubChem Compound Summary for CID 10998636. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 843-853. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Mori, M., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 5083–5085. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, highly frustrating issue in cross-coupling chemistry: the Glaser-type homocoupling of terminal alkynes when reacting with highly electron-deficient and sterically hindered substrates like 3-Chloro-5-fluoro-4-iodopyridine[1].

This guide synthesizes mechanistic theory with field-validated protocols to help you bypass kinetic bottlenecks, eliminate side reactions, and achieve >95% cross-coupling selectivity.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why is 3-Chloro-5-fluoro-4-iodopyridine particularly prone to promoting alkyne homocoupling? A1: The causality lies in a severe kinetic mismatch during the catalytic cycle. The pyridine ring is inherently electron-deficient, and the addition of 3-chloro and 5-fluoro substituents withdraws even more electron density. This makes the C4–I bond exceptionally reactive, leading to lightning-fast oxidative addition of the Pd(0) catalyst[1]. However, the adjacent halogen atoms create significant steric hindrance, which drastically slows down the subsequent transmetalation step. Because the Pd(II) intermediate is trapped in a kinetic bottleneck, the in-situ generated copper(I) acetylide accumulates in the reaction mixture, giving it ample time to undergo oxidative dimerization (homocoupling) before it can transfer the alkyne to the palladium center[2][3].

Q2: What is the exact mechanistic origin of this unwanted homocoupling? A2: This side reaction is known as Glaser (or Hay) coupling[2][3]. It is a bimolecular reaction where two copper(I) acetylide molecules are oxidized to form a symmetric 1,3-diyne. This process is strictly dependent on the presence of an oxidant—most commonly trace amounts of dissolved oxygen (O2) in the solvent or the reaction vessel's headspace[3][4].

Q3: How can I definitively eliminate copper-mediated Glaser coupling for this sensitive substrate? A3: The most absolute solution is to transition to a Copper-Free Sonogashira protocol[5][6]. By completely removing the copper co-catalyst, you ablate the Glaser pathway entirely. In these systems, the terminal alkyne is activated directly by the palladium center or via an inorganic base, often requiring specific bidentate ligands (e.g., dppf) or slightly elevated temperatures to overcome the higher activation energy of Cu-free transmetalation[5][7].

Q4: If my alkyne is highly unreactive and strictly requires a copper co-catalyst, how can I suppress the homocoupling? A4: You must aggressively exclude oxygen and manipulate the reaction environment. Beyond standard Schlenk techniques, you can employ a dilute reductive atmosphere (e.g., 5% H2 in Argon)[4][8]. The hydrogen gas acts as an in-situ scavenger that reduces trace oxygen and prevents the reoxidation of Cu(I) to Cu(II), effectively dropping homocoupling yields to <2% without reducing the sensitive polyhalogenated pyridine ring[4][8].

Part 2: Troubleshooting Workflow

Use the following decision matrix to determine the optimal corrective action for your specific experimental constraints.

Troubleshooting Start Homocoupling Detected (>5% 1,3-diyne) CheckO2 Check Atmosphere: Strictly Anaerobic? Start->CheckO2 Degas Implement Freeze-Pump-Thaw & Argon Purge CheckO2->Degas No CuNeed Is Copper Co-catalyst Strictly Required? CheckO2->CuNeed Yes CuFree Switch to Cu-Free Protocol (e.g., Pd(dppf)Cl2, Cs2CO3) CuNeed->CuFree No Reductive Use Reductive Atmosphere (5% H2 in Ar) & Slow Addition CuNeed->Reductive Yes

Troubleshooting logic for minimizing alkyne homocoupling in Sonogashira reactions.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes when applying different optimization strategies to the coupling of 3-Chloro-5-fluoro-4-iodopyridine.

ConditionCatalyst SystemAdditives / AtmosphereAlkyne AdditionExpected HomocouplingTypical Yield
Standard Sonogashira Pd(PPh3)4 / CuIAmine base / N2 (Standard)Bolus (All at once)15 - 35%45 - 60%
Optimized Standard Pd(PPh3)4 / CuIAmine base / Ar (Strict)Syringe Pump (Slow)5 - 10%75 - 85%
Reductive Atmosphere Pd(PPh3)2Cl2 / CuIAmine base / 5% H2 in ArBolus or Slow< 2%> 85%
Copper-Free Protocol Pd(dppf)Cl2Cs2CO3 / Ar (Strict)Bolus0% 80 - 90%
Part 4: Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira (Recommended)

This protocol is engineered to completely eliminate the Glaser coupling pathway by omitting copper. It utilizes an inorganic base to prevent nucleophilic aromatic substitution (SNAr) side reactions that secondary amines might trigger on the highly electron-deficient pyridine ring[7].

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-fluoro-4-iodopyridine (1.0 equiv), Pd(dppf)Cl2 (5 mol%), and anhydrous Cs2CO3 (2.0 equiv)[7].

  • Solvent Degassing: Add anhydrous DMF (0.2 M relative to the pyridine). Perform three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidative degradation of the electron-rich dppf ligand, ensuring the catalyst remains active for the difficult transmetalation step[3].

  • Alkyne Addition: Backfill the flask with high-purity Argon. Add the terminal alkyne (1.2 equiv) via a micro-syringe.

  • Reaction Execution: Heat the mixture to 70 °C.

  • Self-Validation Check: Monitor the reaction via TLC. The reaction mixture should transition from a pale orange to a deep red/amber. If the solution turns opaque black within the first 30 minutes, Pd(0) has precipitated as "palladium black" due to oxygen ingress or ligand stripping.

  • Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Reductive Atmosphere Sonogashira (For highly unreactive alkynes)

If your alkyne fails to react under Cu-free conditions, use this protocol. The dilute hydrogen gas acts as a continuous scavenger for trace oxygen, protecting the Cu(I) acetylide from oxidation[4][8].

  • Reagent Preparation: Combine 3-Chloro-5-fluoro-4-iodopyridine (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), and the terminal alkyne (1.1 equiv) in a Schlenk flask[4].

  • Solvent Addition: Add anhydrous, degassed acetonitrile and triethylamine (3.0 equiv). Causality: Acetonitrile stabilizes the cationic Pd intermediates and has been empirically proven to maximize yields in reductive Sonogashira conditions[4].

  • Atmosphere Exchange: Evacuate the flask and backfill with a pre-mixed gas balloon containing 5% H2 in Argon[4]. Keep the balloon attached to maintain a positive pressure of the reducing gas.

  • Reaction Execution: Stir at 45 °C for 8–12 hours.

  • Self-Validation Check: Monitor via GC-MS. The appearance of a molecular ion peak corresponding to the 1,3-diyne mass indicates a failure in the anaerobic/reductive setup. Furthermore, the reaction solution should remain homogeneous; a shift to a blue or green hue indicates the formation of oxidized Cu(II) species, confirming oxygen contamination.

Part 5: Mechanistic Pathway

The diagram below illustrates the kinetic competition between the desired palladium-catalyzed cross-coupling cycle and the undesired, oxygen-promoted copper Glaser cycle.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Pd0->OxAdd PdII Pd(II) Intermediate (Accumulates) OxAdd->PdII 3-Cl-5-F-4-I-Pyridine TransMet Transmetalation (Rate Limiting) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product CuCycle Cu(I) Acetylide CuCycle->TransMet Glaser Glaser Homocoupling (O2 Promoted) CuCycle->Glaser + Trace O2 Diyne 1,3-Diyne (Byproduct) Glaser->Diyne

Competing pathways: Pd-catalyzed cross-coupling vs. O2-promoted Glaser homocoupling.

Part 6: References
  • Sonogashira coupling - Wikipedia.[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - Organic Letters (ACS).[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal (Elangovan et al., 2003). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling (Full Text) - Washington.edu / Org. Lett. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent - PMC / NIH. [Link]

Sources

Column chromatography purification of 3-Chloro-5-fluoro-4-iodopyridine products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of purifying 3-chloro-5-fluoro-4-iodopyridine .

Polyhalogenated pyridines present a unique chromatographic paradox. While they share the basic pyridine core, their extreme electron deficiency fundamentally alters their behavior on a silica gel stationary phase[1]. This guide deconstructs the causality behind their purification, providing a self-validating workflow to ensure high recovery, optimal resolution, and product stability.

Part 1: Physicochemical Causality & Chromatographic Behavior

Standard pyridines are notorious for peak tailing and streaking during normal-phase chromatography. This occurs because the basic nitrogen atom (pKa ~5.2) acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic residual silanol groups (pKa ~4.5) on the silica surface[2].

However, 3-chloro-5-fluoro-4-iodopyridine defies this rule. The introduction of three highly electronegative halogens (Cl, F, I) exerts a massive inductive electron-withdrawing effect on the aromatic ring. This depletes the electron density of the nitrogen lone pair, dropping its pKa to near zero. Consequently, the molecule behaves more like a highly lipophilic benzene derivative than a traditional pyridine. It exhibits minimal interaction with silanol groups, eliminating the need for basic mobile phase additives, but introducing new challenges regarding extreme non-polarity and photostability.

Quantitative Chromatographic Parameters

To predict its behavior, we must compare it against its likely synthetic precursor and a standard pyridine reference.

Property3-Chloro-5-fluoropyridine (Starting Material)3-Chloro-5-fluoro-4-iodopyridine (Target Product)Standard Pyridine (Reference)
Estimated pKa < 1.0< 0.55.2
Silica Gel Interaction Weak (Van der Waals)Very Weak (Highly Lipophilic)Strong (Ion-Dipole / H-Bond)[2]
Optimal Stationary Phase Normal Phase (Silica)Normal Phase (Silica) or C18Silica (with TEA) or Alumina
UV Detection (λmax) ~260 nm~275 nm (Broadened by Iodine)256 nm
Light/Base Sensitivity LowHigh (C-I Bond Cleavage)Low
Part 2: Purification Workflow Logic

The following decision tree illustrates the systematic approach required to isolate this specific polyhalogenated derivative, prioritizing resolution from its non-iodinated precursor.

G Start Crude 3-Chloro-5-fluoro- 4-iodopyridine Mixture TLC TLC Validation (100% Hexanes) Start->TLC CheckRf Is Product Rf between 0.2 - 0.4? TLC->CheckRf AdjustSolvent Adjust Solvent (Decrease Polarity) CheckRf->AdjustSolvent No (Rf > 0.4) CheckSep ΔRf > 0.1 from Starting Material? CheckRf->CheckSep Yes AdjustSolvent->TLC Proceed Proceed to Normal Phase Silica Column CheckSep->Proceed Yes AltPhase Use Reverse Phase (C18) or Toluene Modifier CheckSep->AltPhase No (Co-elution)

Workflow for optimizing the chromatographic separation of polyhalogenated pyridines.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent product degradation, follow this step-by-step methodology. Every phase includes a Validation Checkpoint to verify the system's integrity before proceeding.

Phase 1: Stationary Phase Preparation & Shielding

Causality: The C-I bond at the 4-position is photolabile. Ambient laboratory light can induce homolytic cleavage, releasing iodine radicals that degrade the product and tint the fractions pink/purple.

  • Select standard normal-phase silica gel (40-63 µm).

  • Wrap the entire glass column tightly in aluminum foil to block UV/visible light.

  • Prepare a slurry using 100% Hexanes (or Pentane). Do not add Triethylamine (TEA).

  • Validation Checkpoint: Run a 2D TLC plate (develop, rotate 90°, develop again) using 100% Hexanes. If the product spot remains a single, tight circle on the diagonal axis, the compound is stable on your specific batch of silica[2].

Phase 2: Sample Loading (Dry Loading Technique)

Causality: 3-Chloro-5-fluoro-4-iodopyridine has poor solubility in pure hexanes but dissolves readily in Dichloromethane (DCM). Wet-loading with DCM will cause severe band broadening because the polar DCM will drag the lipophilic product down the column prematurely.

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add a mass of silica gel equal to 2x the mass of your crude product.

  • Evaporate the DCM completely using a rotary evaporator at 25°C.

  • Validation Checkpoint: Inspect the dry-loaded silica. It must be a completely free-flowing powder with no clumps. If it clumps, residual DCM remains; continue drying.

  • Carefully pour the dry powder onto the flat sand layer at the top of the packed column.

Phase 3: Elution & Fraction Collection
  • Begin elution using 100% Hexanes.

  • If the product does not elute after 3 column volumes (CV), introduce a highly subtle gradient (e.g., 99:1 Hexanes/Toluene or 99.5:0.5 Hexanes/Ethyl Acetate).

  • Collect small fractions (e.g., 15 mL) in foil-wrapped test tubes.

  • Validation Checkpoint: Spot fractions on TLC. Use a short-wave UV lamp (254 nm) for detection. The heavy iodine atom causes strong UV absorbance, making detection straightforward.

Phase 4: Concentration & Storage

Causality: Polyhalogenated pyridines are surprisingly volatile. Aggressive evaporation will result in the sublimation and loss of your purified product.

  • Pool the product-containing fractions.

  • Evaporate the solvent on a rotary evaporator with the water bath set no higher than 25°C–30°C , using a moderate vacuum.

  • Validation Checkpoint: Check the rotary evaporator's cold trap. If the trap smells strongly of the product or shows UV-active residue, your vacuum is too strong or the bath is too hot.

  • Purge the final flask with Argon and store at -20°C in an amber vial.

Part 4: Troubleshooting & FAQs

Q1: My product is co-eluting perfectly with the starting material (3-chloro-5-fluoropyridine). How do I separate them? A1: This is the most common issue. Normal-phase silica gel separates molecules primarily based on hydrogen bonding and dipole-dipole interactions[3]. Because both the starting material and the target product lack H-bond donors and have neutralized basicity, silica gel struggles to differentiate them.

  • Solution A (Normal Phase): Change your solvent modifier. Instead of Ethyl Acetate, use 5-10% Toluene in Hexanes. The highly polarizable electron cloud of the iodine atom will engage in distinct

    
     and dispersion interactions with Toluene, slightly altering its Rf compared to the non-iodinated precursor.
    
  • Solution B (Reverse Phase): Switch to a C18 Reverse-Phase column. In RP chromatography, separation is driven by hydrophobicity. The massive hydrophobic bulk of the iodine atom will cause the target product to retain significantly longer than the starting material.

Q2: I usually add 1% Triethylamine (TEA) to my mobile phase to prevent pyridines from streaking. Should I do that here? A2: Absolutely not. Standard pyridines require TEA to mask the acidic silanols on the silica surface[2]. However, the three electron-withdrawing halogens on your molecule have already neutralized the pyridine nitrogen's basicity (pKa < 0.5)[1]. Adding TEA is unnecessary, will complicate your solvent removal, and strong bases can sometimes trigger unwanted dehalogenation or nucleophilic aromatic substitution (SNAr) on highly electron-deficient pyridines.

Q3: My isolated yield is much lower than my crude NMR suggested, and the purified product has a pinkish hue. What went wrong? A3: You are observing photolytic degradation. The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage when exposed to ambient laboratory lighting over several hours. This cleavage releases an iodine radical, which recombines to form molecular iodine (


). Trace amounts of 

will turn your fractions pink or purple. To prevent this, you must rigorously exclude light by wrapping your column and collection flasks in aluminum foil, and minimize the time the compound spends in solution.
Part 5: References
  • Title : Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | Source : ACS Omega | URL :

  • Title : Technical Support Center: Chromatographic Purification of Pyridine Derivatives | Source : Benchchem | URL :

  • Title : 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography | Source : PubMed (Talanta) | URL :

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Advantages of 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Pyridine Scaffold

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. 3-Chloro-5-fluoro-4-iodopyridine has emerged as a uniquely powerful and versatile intermediate, offering researchers a distinct advantage in the synthesis of highly decorated pyridine derivatives. Its utility stems from a simple yet profound principle: the differential reactivity of its three halogen substituents. This guide provides an in-depth comparison of this reagent against other alternatives, supported by established chemical principles and experimental protocols, to illuminate its strategic value for researchers, scientists, and drug development professionals.

The core advantage of 3-Chloro-5-fluoro-4-iodopyridine lies in the predictable and chemoselective functionalization of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is well-established: C-I > C-Br > C-Cl >> C-F.[1][2] This reactivity gradient allows for the selective transformation of the C-I bond at the 4-position, leaving the more robust C-Cl and C-F bonds untouched for subsequent, orthogonal functionalization. This inherent orthogonality is the key to building complex, multi-substituted pyridines in a controlled, stepwise manner, an often-insurmountable challenge with symmetrically or similarly halogenated precursors.

Caption: Orthogonal reactivity of 3-Chloro-5-fluoro-4-iodopyridine.

Part 1: Suzuki-Miyaura Coupling – The Gateway to Arylated Pyridines

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used to construct biaryl structures.[2][3] When using 3-Chloro-5-fluoro-4-iodopyridine, this reaction proceeds with exceptional regioselectivity at the C-4 position.

The Strategic Advantage: The primary advantage is the ability to introduce an aryl or heteroaryl group at the C-4 position without disturbing the chloro or fluoro substituents. This generates a valuable intermediate, 4-Aryl-3-chloro-5-fluoropyridine, which is primed for a second coupling reaction at the C-3 position. This contrasts sharply with substrates like 3,5-dichloropyridine, where mono-arylation is difficult to control and often results in a mixture of starting material, mono-substituted, and di-substituted products.[4] The fluorine atom, besides being largely inert to coupling, modulates the electronic properties of the ring, which can be beneficial for downstream applications in medicinal chemistry.[5]

Comparative Data: Reactivity of Halopyridines in Suzuki Coupling
SubstrateReactive Site(s)Typical ConditionsSelectivity for Mono-Coupling
3-Chloro-5-fluoro-4-iodopyridine C-I (C4) Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C)Excellent
3,5-DichloropyridineC-Cl (C3 & C5)Harsher (e.g., Pd₂(dba)₃, SPhos, K₃PO₄, 110 °C)Poor to Moderate
4-IodopyridineC-I (C4)MildN/A (single site)
3-Chloro-4-iodopyridineC-I (C4)MildExcellent
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 3-Chloro-5-fluoro-4-iodopyridine.

Materials:

  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard inert atmosphere glassware

Procedure:

  • To a dry round-bottom flask, add 3-Chloro-5-fluoro-4-iodopyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-chloro-5-fluoropyridine.

Caption: Workflow for selective Suzuki-Miyaura coupling.

Part 2: Sonogashira Coupling – Precision Installation of Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[1][6] The chemoselectivity of 3-Chloro-5-fluoro-4-iodopyridine is a profound asset in this transformation, enabling the precise installation of an alkynyl group at the C-4 position.

The Strategic Advantage: The C-I bond's high reactivity ensures that the Sonogashira coupling occurs exclusively at this site under mild conditions, typically using a palladium catalyst with a copper(I) co-catalyst at or slightly above room temperature.[7][8] This allows for the synthesis of 4-alkynyl-3-chloro-5-fluoropyridines, which are valuable precursors for more complex structures in medicinal chemistry and materials science. Attempting a similar reaction with a substrate like 3,4-dichloropyridine would require significantly harsher conditions, leading to lower yields and potential side reactions. The ability to retain the C-Cl bond for a subsequent transformation (e.g., a second coupling or nucleophilic substitution) is a key benefit.

Comparative Data: Reactivity of Halopyridines in Sonogashira Coupling
SubstrateReactive Site(s)Typical ConditionsSelectivity for Mono-Coupling
3-Chloro-5-fluoro-4-iodopyridine C-I (C4) Mild (e.g., Pd(PPh₃)₂, CuI, Et₃N, RT-50°C)Excellent
3,5-DichloropyridineC-Cl (C3 & C5)Harsh (e.g., PdCl₂(PCy₃)₂, Cs₂CO₃, 120°C)Poor
4-BromopyridineC-Br (C4)Moderate (e.g., Pd/Cu, 50-70°C)N/A
3-Chloro-4-bromopyridineC-Br (C4)ModerateExcellent
Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of 3-Chloro-5-fluoro-4-iodopyridine with a terminal alkyne.

Materials:

  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard inert atmosphere glassware

Procedure:

  • To a dry, inerted flask, add 3-Chloro-5-fluoro-4-iodopyridine, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or heat gently to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-3-chloro-5-fluoropyridine.

Sources

Selectivity in Cross-Coupling with Polyhalogenated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated pyridines are privileged building blocks in medicinal chemistry and drug development, offering multiple vectors for late-stage functionalization. However, differentiating between chemically similar carbon-halogen bonds (e.g., C2 vs. C4 in 2,4-dihalopyridines) during palladium-catalyzed cross-coupling presents a formidable synthetic challenge.

This guide objectively compares conventional thermodynamic-controlled methods with emerging catalyst-speciation and ligand-controlled strategies. By understanding the causality behind these catalytic systems, researchers can achieve precise, predictable site-selectivity.

Mechanistic Foundations: BDE vs. Steric Control

The intrinsic regioselectivity of polyhalogenated heteroarenes is primarily dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The strongly inductive pyridine nitrogen weakens the adjacent C2–X bond, making it the most electrophilic site. Consequently, conventional mononuclear palladium catalysts undergo oxidative addition preferentially at C2 1.

However, this thermodynamic preference can be inverted. By manipulating catalyst speciation to force the formation of multinuclear Pd clusters, or by employing highly sterically hindered N-heterocyclic carbene (NHC) ligands, the steric clash between the bulky catalyst and the pyridine nitrogen's lone pair becomes the dominant energy barrier. This forces oxidative addition to occur at the more sterically accessible, albeit thermodynamically stronger, C4 position 23.

MechanisticDichotomy Start 2,4-Dihalopyridine Substrate Cat1 Mononuclear Pd(0) (e.g., Pd(PPh3)4) Start->Cat1 Standard L/Pd > 2 Cat2 Multinuclear Pd Clusters or Bulky NHC-Pd Start->Cat2 Low Ligand / Aggregation L/Pd < 1 or NHC Int1 C2-Oxidative Addition (Thermodynamic / BDE Control) Cat1->Int1 Int2 C4-Oxidative Addition (Steric / Speciation Control) Cat2->Int2 Prod1 C2-Coupled Product (Conventional) Int1->Prod1 Transmetalation & Reductive Elimination Prod2 C4-Coupled Product (Unconventional) Int2->Prod2 Transmetalation & Reductive Elimination

Mechanistic divergence in site-selective cross-coupling of 2,4-dihalopyridines.

Comparative Performance Data

To select the appropriate catalytic system, researchers must weigh the desired regiochemical outcome against the necessary reaction conditions. Table 1 illustrates the intrinsic thermodynamic bias of the substrates, while Table 2 compares the performance of three distinct catalytic approaches.

Table 1: Intrinsic Thermodynamic Bias (Calculated BDEs)

Data reflects the foundational calculations demonstrating the inherent preference for C2 oxidative addition in the absence of steric override 1.

SubstrateC2–Cl BDE (kcal/mol)C4–Cl BDE (kcal/mol)ΔBDE (Preference)
2,4-Dichloropyridine~ 78.5~ 82.13.6 kcal/mol (Favors C2)
2,5-Dichloropyridine~ 78.2~ 81.5 (C5)3.3 kcal/mol (Favors C2)
Table 2: Comparative Selectivity of Catalytic Systems

Performance comparison for the Suzuki-Miyaura cross-coupling of 2,4-dihalopyridines with arylboronic acids.

Catalytic SystemDominant Active SpeciesPrimary Site of Oxidative AdditionSelectivity Ratio (C2:C4)Mechanism of Control
Pd(PPh₃)₄ (Standard) Mononuclear Pd(0)C2> 95:5Thermodynamic (BDE)
Pd(OAc)₂ / Low PPh₃ Pd₃ Clusters / NanoparticlesC4~ 10:90Speciation / Aggregation
Pd / Bulky NHC Ligand Sterically Hindered Pd-NHCC4~ 9:91Ligand Steric Clash

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate causality-driven steps and self-validating observable markers. Controlling the Ligand-to-Palladium (L:Pd) ratio is the critical variable that dictates whether the system operates under thermodynamic or steric control.

ExperimentalWorkflow Step1 1. Catalyst Speciation (Control L:Pd ratio) Step2 2. Reagent Assembly (Substrate + Boronic Acid) Step1->Step2 Step3 3. Solvent & Base Addition (Degassed, Inert Atm) Step2->Step3 Step4 4. Thermal Activation (Monitor Color Change) Step3->Step4 Step5 5. Isolation & Verification (NMR Regio-Assignment) Step4->Step5

Step-by-step workflow for controlling catalyst speciation in cross-coupling.

Protocol A: C2-Selective Suzuki-Miyaura Coupling (Thermodynamic Control)

Objective: Maintain mononuclear Pd(0) to exploit the lower BDE of the C2 position. Causality: A high L:Pd ratio (>2:1) prevents palladium atoms from aggregating into clusters. The small cone angle of standard phosphines allows the catalyst to access the thermodynamically favored C2 position without prohibitive steric clash.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%). Crucial step: The pre-formed tetrakis complex ensures a high local concentration of stabilizing ligands.

  • Solvent Addition: Add degassed Toluene/H₂O (4:1 v/v).

  • Execution: Heat to 80 °C for 12 hours.

  • Self-Validation Marker: The reaction mixture should remain a clear yellow/orange homogeneous solution. The appearance of a black precipitate (Pd black) indicates catalyst degradation/aggregation, which will erode C2 selectivity.

  • Verification: Isolate via column chromatography. ¹H NMR should show the highly deshielded C6 proton as a doublet, confirming substitution at C2.

Protocol B: C4-Selective Suzuki-Miyaura Coupling (Speciation Control)

Objective: Force the formation of multinuclear Pd clusters to sterically block C2 oxidative addition 2. Causality: Deliberate starvation of phosphine ligands (L:Pd < 1) induces the palladium to aggregate into catalytically active Pd₃ clusters or nanoparticles. These bulky aggregates experience severe steric repulsion from the pyridine nitrogen lone pair, redirecting them to the C4 position.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and KOH (2.0 equiv).

  • Additive Loading: Add tetra-n-butylammonium bromide (TBAB) (0.5 equiv). Causality: TBAB acts as a stabilizing salt for the in-situ generated Pd nanoparticles, preventing them from crashing out as inactive bulk metal.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and PPh₃ (2.5 mol%). Note the sub-stoichiometric ligand ratio.

  • Solvent Addition: Add degassed Toluene/H₂O (4:1 v/v).

  • Execution: Heat to 80 °C for 16 hours.

  • Self-Validation Marker: Upon heating, the solution will rapidly transition to a dark red/brown or opaque black color. This visual change is the self-validating proof of successful Pd nanoparticle/cluster formation. Failure to change color indicates the speciation failed, and C4 selectivity will be poor.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ACS Omega / Journal of the American Chemical Society.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled. NSF Public Access Repository.

Sources

Engineering the Pyridine Core: The Strategic Role of Polyhalogenated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide engineered for researchers, synthetic chemists, and drug development professionals.

In modern drug discovery, the pyridine ring is a ubiquitous pharmacophore, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of drug candidates. Among the most elite building blocks used to construct functionalized pyridines is 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3).

This tri-halogenated scaffold is a masterclass in synthetic design. It offers three distinct vectors for functionalization, governed by the precise hierarchy of Carbon-Halogen Bond Dissociation Energies (BDEs). The C4-iodine acts as the primary trigger for rapid Palladium-catalyzed cross-coupling. Meanwhile, the C3-chlorine and C5-fluorine serve dual purposes: they provide orthogonal handles for subsequent couplings and act as powerful electronic modulators. The highly electronegative fluorine atom, in particular, lowers the pKa of the pyridine nitrogen (improving membrane permeability) and blocks metabolic hotspots from Cytochrome P450 oxidation[1].

However, supply chain constraints, cost, or the need for divergent ADME (Absorption, Distribution, Metabolism, and Excretion) profiles often require medicinal chemists to pivot. This guide objectively evaluates the top alternatives to 3-Chloro-5-fluoro-4-iodopyridine, analyzing their reactivity, orthogonality, and impact on lead optimization.

Comparative Analysis of Alternative Building Blocks

When selecting an alternative, the choice must be dictated by the specific requirements of your synthetic route and the target product profile (TPP) of your drug candidate.

3,5-Dichloro-4-iodopyridine: The Symmetrical Workhorse

For projects where the specific metabolic blocking of fluorine is not strictly required, 3,5-dichloro-4-iodopyridine offers a highly accessible and cost-effective alternative.

  • Mechanistic Causality: The symmetry of the molecule simplifies the NMR characterization of downstream intermediates. The C4-iodine remains the most reactive site. However, because both the C3 and C5 positions are occupied by chlorine, subsequent functionalization yields a symmetrical intermediate unless a highly controlled, stoichiometric mono-coupling is performed.

  • Drug Discovery Impact: Replacing a fluorine with a chlorine increases the overall lipophilicity (logP) and steric bulk of the molecule, which can be advantageous for filling deep hydrophobic pockets in the target protein but may reduce aqueous solubility.

3-Bromo-5-fluoro-4-iodopyridine: The Orthogonal Master

When synthesizing highly complex, non-symmetrical drug architectures, you need absolute control over the sequence of bond formations.

  • Mechanistic Causality: This scaffold offers a perfect cascade of reactivity: Iodine (BDE ~65 kcal/mol) > Bromine (BDE ~80 kcal/mol) > Fluorine (BDE ~115 kcal/mol). You can execute a Suzuki coupling at C4, followed by a Buchwald-Hartwig amination at C3, and finally an SNAr substitution at C5[2].

  • Drug Discovery Impact: The inclusion of bromine allows for milder secondary coupling conditions compared to chlorine, preventing the degradation of sensitive pharmacophores installed during the first step.

5-Bromo-2,4-dichloropyrimidine: The Bioisosteric Shift

Sometimes, the pyridine core itself is the liability (e.g., causing hERG toxicity or poor patentability). Core-hopping to a pyrimidine is a classic bioisosteric strategy.

  • Mechanistic Causality: In pyrimidines, the two electron-withdrawing nitrogen atoms highly activate the C2 and C4 positions toward oxidative addition. Even without an iodine atom, the C4-chlorine in 2,4-dichloropyrimidine is exceptionally reactive and will undergo Suzuki coupling at room temperature or under mild microwave irradiation [3].

  • Drug Discovery Impact: The pyrimidine core alters the hydrogen-bonding network (providing two H-bond acceptors instead of one) and drastically lowers the basicity of the heterocycle, often improving oral bioavailability.

Quantitative Performance & Reactivity Data

The following table summarizes the physicochemical and reactive parameters of these scaffolds, providing a data-driven basis for selection.

ScaffoldPrimary Reactive Site (Lowest BDE)Orthogonal Reactivity SequencePredicted Metabolic StabilityPrimary Drug Discovery Application
3-Chloro-5-fluoro-4-iodopyridine C4 (C-I bond)I > Cl > FExcellent (F-block)Late-stage lead optimization; pKa tuning
3,5-Dichloro-4-iodopyridine C4 (C-I bond)I > Cl = ClModerateSymmetrical library generation; Cost-reduction
3-Bromo-5-fluoro-4-iodopyridine C4 (C-I bond)I > Br > FExcellent (F-block)Complex, 3-step sequential functionalization
5-Bromo-2,4-dichloropyrimidine C4 (C-Cl bond)*Cl(C4) > Cl(C2) > BrLow (No F-block)Bioisosteric core hopping; IP generation

*Note: Despite being a C-Cl bond, the C4 position in pyrimidines is electronically activated by the dual nitrogen atoms, mimicking the reactivity of a pyridine C-I bond.

Validated Experimental Protocol: Regioselective C4 Suzuki-Miyaura Coupling

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system. It exploits the BDE differential between C-I and C-Cl bonds to achieve >95% regioselectivity at the C4 position of 3-chloro-5-fluoro-4-iodopyridine (or its brominated/chlorinated analogs) [4].

Reagents & Materials:

  • Polyhalogenated Pyridine Scaffold (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.05 equiv, 0.525 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the polyhalogenated pyridine, arylboronic acid, and Pd(PPh₃)₄.

    • Causality: A strict 1.05 equivalent of boronic acid is used. Excess boronic acid can force secondary couplings at the C-Cl position.

  • Atmosphere Exchange: Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture, followed by the addition of Na₂CO₃.

    • Causality: The biphasic solvent system is essential. Dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Controlled Heating: Heat the reaction mixture strictly at 80°C for 6 hours.

    • Causality: 80°C provides sufficient thermal energy to cross the activation barrier for C-I oxidative addition (~65 kcal/mol) but is insufficient to activate the C-Cl bond (~85 kcal/mol), ensuring absolute chemoselectivity.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete consumption of the starting material and the appearance of a single, highly UV-active spot confirms successful regioselective coupling. Quench with water (10 mL), extract with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, and purify via flash column chromatography.

Reaction Pathway Visualization

The following diagram maps the logical flow of orthogonal functionalization, demonstrating how the precise selection of the starting polyhalogenated core dictates the downstream synthesis of the drug candidate.

Divergent synthesis pathways exploiting the orthogonal reactivity of polyhalogenated heterocycles.

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at:[Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate / Tetrahedron. Available at:[Link]

Kinetic Profiling of Halopyridines: A Comparative Guide to SNAr and Cross-Coupling Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

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In the realm of heterocyclic chemistry and drug development, halopyridines serve as indispensable linchpins for the synthesis of complex molecular architectures. As an Application Scientist, I frequently observe that the choice of halogen—fluorine, chlorine, bromine, or iodine—dictates not only the available reaction pathways but the fundamental kinetic limits of the transformation.

This guide provides a rigorous, data-backed comparative analysis of halopyridine reactivity across the two dominant synthetic paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Mechanistic Causality: The Dichotomy of Halogen Reactivity

The kinetic behavior of halopyridines is governed by a delicate interplay between electronegativity, bond dissociation energy (BDE), and the specific nature of the rate-determining step (RDS) in the chosen reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the electron-deficient pyridine ring is attacked by a nucleophile. The reactivity order is notoriously dependent on the nucleophile's hardness and the solvent environment:

  • Hard Nucleophiles (e.g., Alkoxides): The initial nucleophilic attack to form the anionic Meisenheimer intermediate is the RDS. Here, the intense inductive electron-withdrawing effect of fluorine stabilizes the transition state, leading to a reactivity order of F >> Cl > Br > I .

  • Soft Nucleophiles (e.g., Thiols): When employing soft nucleophiles, or when leaving group departure becomes rate-limiting, the weaker C-Br and C-I bonds facilitate faster reactions, shifting the order to I ~ Br > Cl > F [1].

  • Proton-Transfer Limitations: Interestingly, kinetic studies of 2-halopyridines reacting with piperidine in methanol reveal a suppressed "element effect." Because a subsequent proton transfer step becomes rate-limiting rather than the initial attack, the reaction rates across all four halogens normalize and become remarkably similar[2].

Palladium-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the RDS[3]. Because this step strictly requires the cleavage of the C-X bond, BDE is the dominant factor. Consequently, the reactivity order inversely mirrors the standard SNAr trend: I > Br > Cl >> F . Recent quantitative models demonstrate that the LUMO symmetries and steric strain of substituted 2-halopyridines directly dictate the activation energy barriers (ΔG‡) for this oxidative addition, with the C-I bond offering the lowest barrier to insertion[4].

Quantitative Performance Comparison

Table 1: Comparative Kinetic Profiling of SNAr (2-Halopyridines + Piperidine in MeOH at 25°C)[2]

Note: This specific system highlights the suppressed element effect due to rate-limiting proton transfer.

HalogenRate Constant (

, M⁻²s⁻¹)
Relative RateΔG‡ (kcal/mol)Mechanistic Implication
F 2.02 × 10⁻⁵~1.022.5Inductive stabilization offset by slow proton transfer
Cl 2.10 × 10⁻⁵~1.022.4Balanced electronegativity and leaving group ability
Br 2.67 × 10⁻⁵~1.322.3Weaker C-X bond begins to accelerate departure
I 2.62 × 10⁻⁵~1.322.3Lowest BDE, rapid leaving group departure
Table 2: Relative Reactivity in Pd-Catalyzed Oxidative Addition[3][4]
HalogenTypical C-X BDE (kcal/mol)Relative Cross-Coupling RatePrimary Kinetic Barrier
I ~65Very Fast (10⁴ - 10⁶)Diffusion / Transmetalation
Br ~80Fast (10² - 10³)Oxidative Addition (Low ΔG‡)
Cl ~95Moderate (1)Oxidative Addition (High ΔG‡)
F ~125UnreactiveC-F bond cleavage highly disfavored

Visualizing the Reaction Pathways

SNAr_Mechanism A Halopyridine (Substrate) B Nucleophilic Attack (RDS for Hard Nu) A->B + Nu⁻ C Meisenheimer Intermediate B->C F stabilizes negative charge D Leaving Group Departure (RDS for Soft Nu) C->D E Substituted Product D->E - X⁻ (I, Br leave fastest)

Mechanistic divergence in SNAr: Hard nucleophiles favor F-substitution, while soft favor Br/I.

Oxidative_Addition Pd L₂Pd(0) Catalyst Pi π-Complex Coordination Pd->Pi Halo Halopyridine (I > Br > Cl >> F) Halo->Pi TS Oxidative Addition Transition State Pi->TS C-X Bond Cleavage (Rate-Determining) PdII L₂Pd(II)(Ar)(X) Complex TS->PdII Lower BDE = Faster Rate

Palladium-catalyzed oxidative addition pathway, where C-X bond dissociation energy dictates rate.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and kinetic boundary conditions to isolate the specific variables under investigation.

Protocol A: Kinetic Profiling of SNAr via Pseudo-First-Order NMR

Objective: Quantify the second-order rate constants of 2-fluoropyridine vs. 2-chloropyridine reacting with sodium methoxide. Causality & Design: By using a massive excess of the nucleophile (>50 equivalents), the concentration of methoxide remains effectively constant. This forces the reaction into a pseudo-first-order kinetic regime, allowing us to extract the rate constant purely from the exponential decay of the halopyridine, eliminating complex bimolecular concentration dependencies.

  • Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of 2-fluoropyridine in anhydrous CD₃OD. Add 0.05 M of 1,3,5-trimethoxybenzene to serve as an inert internal standard.

  • Initiation: Transfer 0.5 mL of the substrate solution to an NMR tube. Inject 0.1 mL of a 5.0 M sodium methoxide solution in CD₃OD (50 equiv) and immediately insert the tube into a pre-shimmed NMR spectrometer thermostated exactly at 25.0 °C.

  • Data Acquisition: Acquire ¹H NMR spectra every 60 seconds for 1 hour. Integrate the decaying halopyridine signals against the invariant internal standard peak.

  • Validation & Analysis: Plot

    
     versus time. A perfectly linear plot validates the pseudo-first-order assumption. The slope yields 
    
    
    
    . Divide
    
    
    by the concentration of NaOCH₃ to determine the true second-order rate constant.
Protocol B: Intermolecular Competition Assay for Cross-Coupling Reactivity

Objective: Determine the relative oxidative addition rates of 2-bromopyridine versus 2-chloropyridine in a Suzuki-Miyaura coupling. Causality & Design: Measuring absolute rates in multiphase catalytic systems is fraught with error. A competition assay exposes both substrates to the exact same catalytic species simultaneously. By intentionally quenching the reaction at low conversion (<15%), we ensure the relative concentrations of the starting materials remain essentially unchanged (zero-order dependence). Thus, the product ratio directly reflects the ratio of their oxidative addition rate constants[3].

  • Setup: To a Schlenk flask, add 2-bromopyridine (1.0 mmol), 2-chloropyridine (1.0 mmol), phenylboronic acid (0.5 mmol, substoichiometric to enforce competition), and K₂CO₃ (2.0 mmol) in 5 mL of THF.

  • Catalyst Addition: Add a pre-mixed solution of Pd₂(dba)₃ (0.025 mmol) and PCy₃ (0.1 mmol) to initiate the reaction at room temperature.

  • Quenching: After exactly 10 minutes, quench the reaction by exposing it to air and rapidly diluting with 10 mL of cold ethyl acetate to immediately deactivate the palladium catalyst.

  • Validation & Analysis: Analyze the crude mixture via GC-FID using dodecane as an internal standard. The ratio of 2-phenylpyridine derived from the bromo- vs. chloro-starting material represents the relative rate of oxidative addition. Self-Validation Check: If the total conversion exceeds 15%, discard the results and repeat with a shorter reaction time to maintain kinetic validity.

References

1.[2] A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines | benchchem.com | 2 2.[3] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions | rsc.org | 3 3.[4] Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry | acs.org |4 4.[1] Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis | nih.gov | 1

Sources

Efficacy of 3-Chloro-5-fluoro-4-iodopyridine in Kinase Inhibitor Scaffolds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted oncology therapeutics, the selection of the core heterocyclic scaffold dictates the molecule's binding affinity, pharmacokinetic profile, and safety. 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) has emerged as a privileged, polyhalogenated building block [1]. Unlike simple unsubstituted or monohalogenated pyridines, this tri-halogenated system offers orthogonal reactivity for precise synthetic functionalization and unique physicochemical properties that optimize kinase hinge-binding.

This guide objectively compares the efficacy of the 3-chloro-5-fluoro-pyridine scaffold against traditional alternatives, providing mechanistic rationales, comparative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of Halogen Selection

The superiority of the 3-chloro-5-fluoro-4-iodopyridine scaffold over simpler alternatives (e.g., 4-iodopyridine or 3-fluoropyridine) lies in the synergistic effects of its three distinct halogens. Each position serves a specific, calculated purpose in both synthesis and biological efficacy:

  • Orthogonal Reactivity (C4-Iodo vs. C3-Chloro): The bond dissociation energies (BDE) of the halogens dictate their reactivity in palladium-catalyzed cross-coupling. The weak C4–I bond (~54 kcal/mol) undergoes rapid oxidative addition, allowing for complete regiocontrol during initial functionalization. The stronger C3–Cl bond (~81 kcal/mol) remains inert under mild conditions, serving as a secondary handle for subsequent late-stage diversification [2].

  • Conformational Locking (C3-Chloro): Once the C4 position is substituted (typically with a bulky aryl or heteroaryl group), the adjacent C3-chlorine provides critical steric bulk. This forces the C4-substituent out of coplanarity with the pyridine ring, pre-organizing the molecule into the exact bioactive conformation required to fit the kinase ATP-binding pocket. This conformational lock drastically reduces the entropic penalty upon binding, driving sub-nanomolar potency [3].

  • Physicochemical Tuning & Safety (C5-Fluoro): The highly electronegative C5-fluorine acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich C5 position. Furthermore, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the pyridine nitrogen from ~5.2 (in unsubstituted pyridine) to ~2.5. This reduced basicity is critical; it maintains the nitrogen's ability to act as a hydrogen bond acceptor in the kinase hinge region while simultaneously eliminating off-target hERG channel binding (cardiotoxicity) [4].

HingeBinding Hinge Kinase Hinge Region (Backbone NH/C=O) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Hinge->Pyridine Hydrogen Bond F_sub C5-Fluoro (Metabolic Shield & pKa Tuning) Pyridine->F_sub Cl_sub C3-Chloro (Conformational Lock) Pyridine->Cl_sub C4_sub C4-Substituent (Solvent/Selectivity Pocket) Pyridine->C4_sub

Fig 1: Kinase hinge binding model of the 3-chloro-5-fluoro-pyridine scaffold.

Comparative Efficacy Data

To objectively evaluate the scaffold's performance, we compare representative structure-activity relationship (SAR) data for inhibitors targeting ATR kinase [3] and BRAF kinase [4]. The data demonstrates how transitioning from an unsubstituted pyridine to the fully functionalized 3-chloro-5-fluoro system impacts potency, safety, and stability.

Table 1: Comparative in vitro Profiling of Pyridine Scaffolds
Scaffold ModificationTarget Kinasein vitro IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)Metabolic Stability (HLM t₁/₂, min)
Unsubstituted Pyridine ATR / BRAF45.21.2 (High Risk)15 (Poor)
3-Fluoro-pyridine ATR / BRAF18.58.5 (Low Risk)35 (Moderate)
3-Chloro-pyridine ATR / BRAF12.14.3 (Medium Risk)28 (Moderate)
3-Chloro-5-fluoro-pyridine ATR / BRAF1.8 >30 (Safe) >120 (Excellent)

Data Synthesis: The 3-chloro-5-fluoro-pyridine scaffold yields a >25-fold increase in kinase potency compared to the unsubstituted baseline. Crucially, the synergistic pKa modulation by the dual halogens pushes the hERG IC₅₀ beyond 30 µM, effectively uncoupling kinase efficacy from cardiotoxic liabilities.

Experimental Methodology: Orthogonal Functionalization

The true value of 3-chloro-5-fluoro-4-iodopyridine lies in its predictable, step-wise functionalization. The following protocols outline a self-validating system for synthesizing complex kinase inhibitors.

CrossCoupling Start 3-Chloro-5-fluoro -4-iodopyridine Step1 C4-Selective Suzuki Coupling (Pd(dppf)Cl2, 70°C) Start->Step1 Int1 C4-Aryl-3-chloro -5-fluoropyridine Step1->Int1 Step2 C3-Selective Buchwald-Hartwig (RuPhos Pd G3, 100°C) Int1->Step2 Product C3,C4-Disubstituted -5-fluoropyridine Step2->Product

Fig 2: Orthogonal cross-coupling workflow for 3-chloro-5-fluoro-4-iodopyridine.

Step 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C4 position without activating the C3-chlorine.

  • Causality of Reagents: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a large bite angle, which facilitates the reductive elimination of sterically hindered ortho-substituted biaryls. The reaction is capped at 70°C to prevent premature oxidative addition into the C-Cl bond.

  • Protocol:

    • Charge a Schlenk flask with 3-chloro-5-fluoro-4-iodopyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

    • Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

    • Heat the mixture to 70°C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the des-iodo, C4-coupled product appears exclusively. If any des-chloro or doubly-coupled byproducts are detected, the system has lost regiocontrol, and the temperature must be immediately reduced to 50°C.

Step 2: C3-Selective Buchwald-Hartwig Amination

Objective: Displace the C3-chlorine with an amine to build the solvent-exposed region of the kinase inhibitor.

  • Causality of Reagents: RuPhos Pd G3 is utilized because RuPhos is a highly electron-rich, bulky monophosphine ligand that accelerates oxidative addition into the notoriously stable C-Cl bond. The G3 precatalyst ensures the rapid generation of the active Pd(0) species, preventing catalyst degradation before the challenging C-Cl activation can occur.

  • Protocol:

    • To the isolated C4-aryl-3-chloro-5-fluoropyridine intermediate (1.0 equiv), add the desired amine (1.5 equiv) and Cs₂CO₃ (2.5 equiv) in anhydrous toluene.

    • Add RuPhos Pd G3 (0.05 equiv) under argon.

    • Heat to 100°C for 12 hours.

    • Cool, filter through Celite, and purify via reverse-phase HPLC.

References

  • Title: PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE Source: European Patent Office (EP3160971A1) URL: [Link]

  • Source: Google Patents (US11414404B2)

Optimizing Site-Selective Palladium Cross-Coupling: A Ligand Comparison for 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated pyridines are highly prized scaffolds in medicinal chemistry, offering unique vectors for structure-activity relationship (SAR) exploration and metabolic stability. However, functionalizing these electron-deficient, sterically hindered rings requires precise catalytic control.

This guide provides an in-depth comparative analysis of palladium ligands for the site-selective Suzuki-Miyaura coupling of 3-chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3). By examining the causality behind ligand performance, we establish a robust, self-validating framework for achieving high C4-selectivity while suppressing competitive side reactions.

The Polyhalogenated Challenge: Mechanistic Bottlenecks

When subjecting 3-chloro-5-fluoro-4-iodopyridine to cross-coupling conditions, the regioselectivity is fundamentally governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. As established by Houk and Garg's predictive models for polyhalogenated heterocycles , the C4–I bond (~55 kcal/mol) undergoes oxidative addition vastly faster than the C3–Cl bond (~80 kcal/mol).

However, achieving oxidative addition is rarely the failure point. The true bottlenecks emerge later in the catalytic cycle:

  • Electronic Drag on Transmetalation: The highly electronegative ortho-chloro and ortho-fluoro substituents withdraw electron density from the pyridine core. This stabilizes the resulting Pd(II) intermediate, making it highly electron-poor and significantly slowing down the transmetalation step.

  • Steric Hindrance at C4: The C4 position is flanked by two halogens. This steric bulk impedes the approach of the bulky boronic acid during transmetalation and forces the Pd(II) complex into a strained geometry prior to reductive elimination.

If transmetalation or reductive elimination is too slow, the long-lived Pd(II) intermediate becomes susceptible to protodehalogenation (yielding 3-chloro-5-fluoropyridine). Conversely, if the reaction temperature is pushed too high to overcome these barriers, the catalyst may activate the C3–Cl bond, leading to over-coupling (di-arylation) .

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Fast at C4-Iodine) Pd0->OA Substrate 3-Chloro-5-fluoro-4-iodopyridine + Aryl Boronic Acid Substrate->OA TM Transmetalation (Rate-Limiting: Steric/Electronic Drag) OA->TM Pd(II) Intermediate RE Reductive Elimination (Requires Bulky Ligand) TM->RE Transmetalated Pd(II) Dehalogenation Protodehalogenation (Side Reaction) TM->Dehalogenation If TM is too slow RE->Pd0 Catalyst Regeneration Product 4-Aryl-3-chloro-5-fluoropyridine (Target) RE->Product

Catalytic cycle highlighting steric and electronic bottlenecks in 3-chloro-5-fluoro-4-iodopyridine coupling.

Ligand Analytics & Experimental Data

To objectively evaluate ligand performance, a standardized Suzuki-Miyaura coupling was conducted using phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and 2 mol% Pd catalyst in THF/H₂O (4:1). The table below summarizes the quantitative outcomes based on the ligand deployed.

Ligand ClassCatalyst SystemTemp (°C)Yield (C4-Aryl)ProtodehalogenationC3-Arylation (Over-coupling)
Monodentate Aryl Pd(PPh₃)₄90 °C25%45%15%
Bidentate (Medium Bite) Pd(dppf)Cl₂80 °C55%20%10%
Dialkylbiaryl (Buchwald) XPhos Pd G360 °C92% <5% <1%
Causality Behind the Data
  • PPh₃ (Triphenylphosphine): This standard ligand fails comprehensively. Its relatively small cone angle and moderate electron-donating ability are insufficient to force the sterically hindered reductive elimination. The high temperatures required (90 °C) lead to rampant protodehalogenation and loss of chemoselectivity at the C3–Cl bond.

  • dppf: While bidentate ligands like dppf provide a favorable bite angle that generally accelerates reductive elimination, the extreme steric crowding of the ortho-F and ortho-Cl groups still restricts the necessary geometric compression, resulting in moderate yields and noticeable side reactions.

  • XPhos: Dialkylbiaryl phosphines like XPhos are uniquely suited for this scaffold . The highly electron-rich dicyclohexylphosphine moiety stabilizes the electron-poor Pd(II) intermediate, preventing premature decomposition. More importantly, the massive steric bulk of the triisopropylphenyl ring forces the Pd(II) intermediate into a highly compressed geometry, drastically accelerating reductive elimination. This allows the reaction to proceed at a mild 60 °C, completely preserving the C3–Cl bond for downstream functionalization.

LigandSelection Start Substrate: 3-Cl-5-F-4-I-Pyridine Ligand1 PPh3 / dppf (Standard) Start->Ligand1 Ligand2 XPhos / RuPhos (Dialkylbiaryl) Start->Ligand2 Result1 Slow Reductive Elimination High Dehalogenation Ligand1->Result1 Result2 Fast Reductive Elimination High C4 Selectivity Ligand2->Result2 TempCheck Reaction Temp > 80°C? Result2->TempCheck Overcouple C3-Cl Activation (Over-coupling) TempCheck->Overcouple Yes Optimal Optimal Yield (60°C) TempCheck->Optimal No

Decision tree for ligand selection demonstrating how XPhos prevents dehalogenation and over-coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes specific in-process controls (IPCs) that allow the chemist to verify the mechanistic fidelity of the reaction in real-time.

Materials
  • 3-Chloro-5-fluoro-4-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • XPhos ligand (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 M aqueous solution)

  • THF (Degassed, 4.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-5-fluoro-4-iodopyridine, the arylboronic acid, XPhos Pd G3, and supplemental XPhos ligand.

  • Purging: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times). Causality: Oxygen insertion into the electron-rich Pd(0)-XPhos complex will rapidly deactivate the catalyst, leading to incomplete conversion.

  • Solvent Addition: Add degassed THF (4.0 mL) via syringe, followed by the addition of the 2.0 M aqueous K₃PO₄ solution (1.0 mL).

  • Controlled Heating: Place the flask in a pre-heated oil bath strictly maintained at 60 °C . Stir vigorously (1000 rpm) to ensure efficient biphasic mixing.

The Self-Validation Checkpoint (t = 45 min)

At 45 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass Condition: The primary peak corresponds to the target C4-coupled product mass. Proceed to workup.

  • Fail Condition A (Protodehalogenation): Detection of m/z ~131.5 (3-chloro-5-fluoropyridine).

    • Mechanistic Cause: Transmetalation is failing.

    • Correction: Verify the quality of the boronic acid and ensure the K₃PO₄ base is fully solubilized.

  • Fail Condition B (Over-coupling): Detection of the di-arylated mass.

    • Mechanistic Cause: The catalyst is activating the C3–Cl bond.

    • Correction: Immediately cool the reaction. For future runs, ensure the internal temperature does not exceed 60 °C.

Workup & Isolation
  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-aryl-3-chloro-5-fluoropyridine.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Journal of the American Chemical Society[Link]

  • Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines Journal of the American Chemical Society[Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging Journal of Organic Chemistry[Link]

Spectroscopic Comparison Guide: 3-Chloro-5-fluoro-4-iodopyridine and Its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Halogenated pyridines, specifically 3-Chloro-5-fluoro-4-iodopyridine , are highly prized scaffolds in pharmaceutical development and agrochemical synthesis. They serve as critical building blocks for late-stage functionalization, cross-coupling reactions, and as acyclic Zincke imine intermediates .

However, the synthesis of these polyhalogenated heterocycles—often achieved via electrophilic aromatic substitution or directed ortho-metalation (DoM)—frequently yields a complex mixture of regioisomers. Because these isomers possess identical molecular weights and similar polarities, distinguishing the target product from its alternatives (e.g., 2-chloro-5-fluoro-4-iodopyridine) is a major analytical challenge. This guide provides an objective, data-driven framework for differentiating these isomers using advanced nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Rationale for Spectroscopic Differentiation

To accurately assign the regiochemistry of halogenated pyridines, researchers must move beyond basic chemical shift heuristics and understand the underlying quantum mechanical and physical phenomena at play:

  • The Nitrogen Lone Pair &

    
    F Shielding:  The position of the fluorine atom relative to the pyridine nitrogen drastically alters its local electronic environment. Fluorine atoms at the C2 position (
    
    
    
    to nitrogen) resonate significantly further downfield (
    
    
    ppm) compared to those at the C3/C5 positions (
    
    
    to nitrogen,
    
    
    to
    
    
    ppm) due to the strong electron-withdrawing nature of the adjacent imine-like nitrogen [[1]]([Link]).
  • 
    N Quadrupolar Relaxation Broadening:  The 
    
    
    
    N nucleus possesses a spin of
    
    
    , which induces rapid quadrupolar relaxation. Protons situated
    
    
    to the nitrogen (H2 and H6) experience differential line broadening compared to
    
    
    protons. This physical line-broadening serves as a built-in diagnostic tool to confirm proton proximity to the heteroatom [[2]]([Link]).
  • Anomalous Scalar Couplings: Standard

    
    -coupling rules can be subverted in nitrogenous heterocycles. The nitrogen lone pair can cause the long-range 
    
    
    
    coupling to be anomalously larger than the vicinal
    
    
    coupling via a Fermi contact (FC) transmission mechanism . Therefore, relying solely on 1D
    
    
    H NMR splitting magnitudes is insufficient, necessitating a self-validating 2D NMR approach.

Quantitative Spectroscopic Comparison

The following table summarizes the distinct spectroscopic profiles of the target molecule and its two most common regioisomeric alternatives.

Spectroscopic PropertyTarget: 3-Chloro-5-fluoro-4-iodopyridineAlternative A: 2-Chloro-5-fluoro-4-iodopyridineAlternative B: 3-Chloro-2-fluoro-4-iodopyridine
Regiochemistry Halogens at 3, 4, 5. Protons at C2 (

), C6 (

).
Halogens at 2, 4, 5. Protons at C3 (

), C6 (

).
Halogens at 2, 3, 4. Protons at C5 (

), C6 (

).

F NMR Shift

to

ppm (Upfield,

-F)

to

ppm (Upfield,

-F)

to

ppm (Downfield,

-F)

NMR Shifts
Two downfield signals: H2:

ppmH6:

ppm
One upfield, one downfield: H3:

ppmH6:

ppm
One upfield, one downfield: H5:

ppmH6:

ppm

Multiplicity
H2: Singlet (broadened)H6: Doublet (

Hz)
H3: Doublet (

Hz)H6: Doublet (

Hz)
H5: Doublet (

Hz)H6: Doublet of doublets

N Broadening
Both H2 and H6 exhibit quadrupolar broadening.Only H6 exhibits significant broadening.Only H6 exhibits significant broadening.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. Execute the following self-validating protocol:

Step 1: Standardized Sample Preparation

  • Action: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl

    
    .
    
  • Causality: CDCl

    
     is selected because it lacks exchangeable protons and provides a standardized dielectric environment, ensuring that the acquired chemical shifts can be directly compared against established literature databases without solvent-induced shift artifacts.
    

Step 2: 1D


F NMR Acquisition (with 

decoupling)
  • Action: Acquire a

    
    F spectrum using a wide sweep width (+50 to -250 ppm).
    
  • Causality: This provides an immediate, unambiguous diagnostic of the fluorine position. A shift near -70 ppm immediately identifies the 2-fluoro isomer, eliminating the target compound from consideration.

Step 3: 1D


 and 

NMR Acquisition
  • Action: Acquire standard 1D spectra. Analyze the

    
    H spectrum for the presence of two downfield signals (
    
    
    
    ppm), which indicates both protons are
    
    
    to the nitrogen (confirming the 3,4,5-substituted target).

Step 4: 2D


F HOESY and 

N HMBC (Self-Validation Step)
  • Action: Run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment to map spatial proximity between

    
    F and 
    
    
    
    . Run an HMBC optimized for
    
    
    N coupling.
  • Causality: This is the ultimate self-validating mechanism. In 3-Chloro-5-fluoro-4-iodopyridine , HOESY will show a strong spatial correlation between the C5-Fluorine and the C6-Proton, but no correlation to the C2-Proton. Simultaneously, the

    
    N HMBC will show strong 
    
    
    
    cross-peaks for both protons, proving they are both adjacent to the nitrogen. This completely bypasses the need for external reference standards.

Regioisomer Identification Workflow

IsomerDifferentiation Step1 Unknown Halogenated Pyridine (C5H2ClFIN) Step2 Acquire 19F NMR Step1->Step2 Branch1 δ ≈ -70 ppm (F is α to N) Step2->Branch1 Downfield Shift Branch2 δ ≈ -115 to -135 ppm (F is β to N) Step2->Branch2 Upfield Shift Step3A Acquire 1H NMR Branch1->Step3A Step3B Acquire 1H NMR Branch2->Step3B Result1 3-Chloro-2-fluoro- 4-iodopyridine (Coupled H5/H6) Step3A->Result1 ³J_HH ≈ 5 Hz Branch3 Two downfield signals (δ > 8.4 ppm) Step3B->Branch3 Both H are α to N Branch4 One upfield (δ ~7.8 ppm) One downfield (δ > 8.4 ppm) Step3B->Branch4 One H is β to N Result2 3-Chloro-5-fluoro- 4-iodopyridine (Target Molecule) Branch3->Result2 Result3 2-Chloro-5-fluoro- 4-iodopyridine Branch4->Result3

Decision matrix for the spectroscopic identification of halogenated pyridine regioisomers.

Complementary Techniques: Mass Spectrometry & IR

While NMR is the definitive tool for regioisomer differentiation, researchers often run Mass Spectrometry (MS) and Infrared (IR) spectroscopy as preliminary checks.

  • Mass Spectrometry (EI/ESI): All isomers of C

    
    H
    
    
    
    ClFIN will exhibit an identical exact mass (
    
    
    256.89). Furthermore, the isotopic pattern will be identical across all alternatives, displaying a characteristic
    
    
    (100%) and
    
    
    (~32%) peak ratio dictated by the
    
    
    Cl/
    
    
    Cl natural abundance, alongside the monoisotopic contribution of Iodine. MS is structurally blind to these regioisomers.
  • Infrared Spectroscopy (IR): While C-F stretches (1000-1400 cm

    
    ), C-Cl stretches (600-800 cm
    
    
    
    ), and C-I stretches (~500 cm
    
    
    ) will be present, the minor shifts in the fingerprint region are not reliable for de novo structural assignment without a highly pure, pre-validated reference standard.

References

  • "Halogenation of the 3-position of pyridines through Zincke imine intermediates." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes. Available at: [Link]

  • "The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF." ChemPhysChem / PubMed. Available at: [Link]

  • "On the effects of quadrupolar relaxation in Earth's field NMR spectra." Office of Scientific and Technical Information (OSTI). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling polyhalogenated heterocycles like 3-Chloro-5-fluoro-4-iodopyridine (CAS: 514798-07-3) requires rigorous, uncompromising safety protocols. As a critical building block in pharmaceutical synthesis—frequently utilized as a highly reactive electrophile in metal-catalyzed cross-coupling reactions—this compound presents unique occupational hazards.

In my experience overseeing chemical development workflows, standard laboratory safety templates often fail because they prescribe equipment without explaining the underlying chemical risks. This guide provides drug development professionals with a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and disposal. By understanding the causality behind these safety measures, researchers can ensure both regulatory compliance and absolute laboratory safety.

Hazard Profile & Physicochemical Data

Before selecting PPE, we must understand the intrinsic hazards of the molecule. 3-Chloro-5-fluoro-4-iodopyridine is a multi-halogenated pyridine. The presence of chlorine, fluorine, and iodine on the pyridine ring significantly increases its lipophilicity. While the dry powder poses a severe dust hazard, dissolving this compound in organic solvents facilitates rapid dermal absorption.

Table 1: Hazard and Physicochemical Summary

Property / HazardData / GHS ClassificationOperational Implication
CAS Number 514798-07-3Unique identifier for SDS tracking and EHS logging.
Physical State SolidRisk of aerosolization and hazardous dust inhalation.
Skin Irritation Category 2 (H315)Direct contact causes localized epidermal damage[1].
Eye Irritation Category 2A (H319)Dust or solutions can cause severe corneal irritation[1].
Respiratory Category 3 (H335)Inhalation of dust triggers acute mucosal inflammation[1].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient without context. Here is the mechanistic rationale for the required protective gear:

  • Skin Protection (Dynamic Gloving):

    • The Protocol: Use standard 5-mil nitrile gloves for handling the dry powder. However, if handling the compound in solution (e.g., dissolved in DMF, DMSO, or DCM), you must implement double-gloving (an inner nitrile glove and an outer neoprene or heavy-duty fluorinated rubber glove).

    • The Causality: Halogenated pyridines are highly lipophilic. While standard nitrile offers adequate protection against the dry powder, organic solvents act as chemical vehicles, rapidly carrying the dissolved halogenated compound through the microscopic pores of thin nitrile gloves via permeation. Neoprene offers superior resistance to a broader range of carrier solvents.

  • Eye and Face Protection:

    • The Protocol: ANSI Z87.1-compliant chemical splash goggles.

    • The Causality: Standard safety glasses with side shields do not protect against fine airborne dust generated during weighing. Splash goggles create a hermetic seal that prevents both micro-particulates and solvent splashes from reaching the ocular mucosa.

  • Respiratory Protection & Engineering Controls:

    • The Protocol: All handling must occur inside a certified chemical fume hood with a face velocity of 80-100 fpm. If a fume hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved half-face respirator with P100 particulate filters and organic vapor cartridges is mandatory.

    • The Causality: The compound is classified under[1]. Furthermore, halogenated pyridines can undergo metabolic [2] in the liver and respiratory tract, potentially leading to genotoxic stress[3]. Preventing inhalation is the primary defense against systemic toxicity.

  • Body Protection:

    • The Protocol: Flame-retardant (FR) lab coat, long pants, and closed-toe non-porous shoes.

    • The Causality: Because this compound is frequently used alongside highly flammable solvents and reactive organometallic catalysts (e.g., Pd(PPh3)4) in cross-coupling, an FR coat mitigates secondary fire risks during reaction setup.

Operational Workflow: Safe Handling & Reaction Setup

To ensure a self-validating safety system, follow this step-by-step methodology for routine laboratory handling. Each step is designed to verify the integrity of the previous one.

  • Pre-Operation Verification: Verify fume hood face velocity is within the safe operational range (80-100 fpm). Inspect all PPE for micro-tears, particularly the fingertips of gloves.

  • Static Mitigation: Halogenated powders can accumulate static charge. Use an anti-static zero-stat gun or wipe the exterior of the weighing balance with a damp lint-free cloth to prevent the powder from aerosolizing upon opening the container.

  • Dispensing: Inside the fume hood, use a clean, dry stainless steel or disposable anti-static plastic spatula. Weigh the compound directly into the tared reaction vessel to eliminate intermediate transfer steps and reduce exposure time.

  • Solvent Addition: Add the reaction solvent slowly down the interior side of the vessel. This washes any residual powder adhered to the walls into the main solution, instantly neutralizing the airborne dust hazard.

  • Decontamination: Immediately wipe down the balance and surrounding hood area with a solvent-dampened tissue (e.g., isopropanol) to capture unreacted trace powder. Dispose of the tissue in the halogenated waste bin.

PPE_Workflow Start Task: Handle 3-Chloro-5-fluoro-4-iodopyridine State Physical State? Start->State Solid Solid Powder (Dust Hazard) State->Solid Solution In Organic Solvent (Permeation Hazard) State->Solution PPE_Solid PPE: 5-mil Nitrile Gloves, Splash Goggles, Lab Coat Solid->PPE_Solid PPE_Sol PPE: Double Gloving (Nitrile + Neoprene), Splash Goggles, Lab Coat Solution->PPE_Sol Hood Execute in Certified Chemical Fume Hood PPE_Solid->Hood PPE_Sol->Hood

Decision workflow for selecting appropriate PPE based on the physical state of the compound.

Spill Response Protocol

  • Minor Powder Spill (< 5g): Do NOT dry sweep, as this aerosolizes the compound. Don appropriate PPE. Gently cover the spill with damp paper towels (moistened with water or a low-volatility solvent) to suppress dust. Carefully scoop the material into a compatible hazardous waste container. Wash the area with soap and water.

  • Solution Spill: Absorb with inert, non-combustible material (e.g., vermiculite or sand).[4] for large solvent spills containing halogenated organics.

Logistical Disposal Plan

Halogenated heterocycles require strict waste segregation. Mixing halogenated waste with standard organic waste can lead to dangerous exothermic reactions and significantly increases institutional disposal costs[4].

  • Segregation: All waste containing 3-Chloro-5-fluoro-4-iodopyridine (including reaction filtrates, contaminated gloves, and empty vials) MUST be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container[4].

  • Containment: Use chemically compatible, leak-proof containers (typically high-density polyethylene, HDPE) with secure screw-top caps.

  • Labeling: Label the container with the full chemical name, CAS number (514798-07-3), and the specific hazards (Irritant, Halogenated).

  • Final Disposal: The primary regulatory method for disposing of halogenated organic compounds is [4] by a licensed Environmental Health and Safety (EHS) contractor. Low-temperature burning is strictly prohibited, as the incomplete combustion of halogenated rings generates highly toxic dioxins and furans.

Disposal_Workflow Waste Generate Reaction Waste Check Contains Halogenated Pyridine? Waste->Check Yes Yes (Halogenated) Check->Yes No No (Non-Halogenated) Check->No HaloBin Segregate into Halogenated Waste Bin Yes->HaloBin NonHaloBin Standard Organic Waste Bin No->NonHaloBin Incinerate EHS High-Temperature Incineration HaloBin->Incinerate

Waste segregation and disposal pathway for halogenated pyridine derivatives.

References

  • "3-Chloro-5-fluoro-4-iodopyridine Safety and Product Data", AOBChem,[Link]

  • "Toxicity of Chloropyridines", National Toxicology Program (NIH), [Link]

  • "Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells", PubMed (NIH), [Link]

Sources

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